Levocetirizine-d4
Description
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Properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1/i14D2,15D2 |
InChI Key |
ZKLPARSLTMPFCP-KNFDVUFYSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Levocetiririzine-d4
Introduction
Levocetirizine is a third-generation non-sedative antihistamine, lauded for its high affinity for the H1-receptor and favorable safety profile.[1] It is the active R-enantiomer of cetirizine and is widely used in the management of allergic rhinitis and chronic idiopathic urticaria.[1] Deuterated analogs of pharmaceutical compounds, such as Levocetirizine-d4, are crucial tools in drug development and clinical pharmacology. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater metabolic stability to the molecule due to the stronger carbon-deuterium bond.[2] This property makes this compound an ideal internal standard for pharmacokinetic and bioavailability studies, where it is used to precisely quantify the concentration of the non-deuterated drug in biological matrices via mass spectrometry.[1][3] This guide provides a comprehensive overview of a plausible synthetic route and a robust purification protocol for this compound, tailored for researchers and professionals in the pharmaceutical sciences.
Synthesis of this compound
The synthesis of this compound can be strategically achieved by introducing the deuterium atoms at the ethoxy side chain. This is accomplished through the reaction of the key intermediate, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, with a deuterated alkylating agent, followed by hydrolysis.
Reaction Scheme:
A plausible synthetic pathway involves a two-step process starting from the chiral piperazine derivative:
-
Alkylation: Reaction of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine with a deuterated 2-chloroethoxyacetic acid derivative.
-
Hydrolysis: Conversion of the resulting ester or amide to the final carboxylic acid, this compound.
A more direct approach, and the one detailed below, involves the use of a deuterated 2-chloroethanol equivalent to introduce the d4-ethoxy moiety.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine
-
Ethyl 2-chloro-1,1,2,2-d4-ethoxyacetate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Lithium Hydroxide (LiOH)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1N
-
Deionized Water
Procedure:
-
Alkylation: To a stirred solution of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq). To this suspension, add ethyl 2-chloro-1,1,2,2-d4-ethoxyacetate (1.2 eq). Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF, methanol, and water. Add lithium hydroxide (2.0 eq) and heat the mixture to 60-65°C for 2-4 hours.[4]
-
Isolation: Upon completion of the hydrolysis, cool the reaction mixture and adjust the pH to approximately 4.5 with 1N HCl. Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Quantitative Data: Synthesis
| Parameter | Value |
| Starting Material | (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine |
| Deuterated Reagent | Ethyl 2-chloro-1,1,2,2-d4-ethoxyacetate |
| Overall Yield | ~75-85% |
| Crude Purity (by HPLC) | ~90-95% |
| Isotopic Purity | >98% |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities to achieve the high purity required for its use as an analytical standard. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.
Caption: Workflow for the purification of this compound.
Experimental Protocol: Purification
Materials and Equipment:
-
Crude this compound
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Analytical HPLC system for fraction analysis
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Preparative HPLC: Equilibrate the preparative C18 column with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid). Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Elute the column with an appropriate isocratic or gradient mobile phase composition to achieve optimal separation. Monitor the eluent at a wavelength of 230 nm.[5] Collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Isolation of Pure Product: Combine the fractions with a purity of >99.5%. Remove the solvent under reduced pressure using a rotary evaporator or by lyophilization to obtain the purified this compound as a solid.
Quantitative Data: Purification
| Parameter | Value |
| HPLC System | Preparative Reverse-Phase |
| Column | C18, 10 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Elution Mode | Gradient |
| Flow Rate | 20 mL/min |
| Detection | UV at 230 nm[5] |
| Purification Results | |
| Purity Before Purification | ~90-95% |
| Purity After Purification | >99.5% |
| Recovery Yield | ~80-90% |
Characterization
The identity and purity of the final this compound product should be confirmed by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated positions and ¹³C NMR to confirm the carbon skeleton.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical and enantiomeric purity.
This comprehensive guide provides a robust framework for the synthesis and purification of this compound, ensuring a high-quality standard for use in demanding analytical applications.
References
Physicochemical characteristics of Levocetirizine-d4
An In-depth Technical Guide to the Physicochemical Characteristics of Levocetirizine-d4
Introduction
This compound is the deuterium-labeled form of Levocetirizine, a third-generation, non-sedating antihistamine.[1][2] As the active (R)-enantiomer of cetirizine, Levocetirizine exhibits a higher affinity for the histamine H1-receptor.[1][2][3] The incorporation of deuterium atoms (d4) makes it a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry, as it is chemically identical to the parent drug but distinguishable by its higher mass.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its commonly available dihydrochloride salt are summarized below. These properties are crucial for its handling, formulation, and analysis.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy-1,1,2,2-d4]acetic acid | [4][5] |
| Synonyms | (R)-Cetirizine-d4, this compound | [1][4] |
| Appearance | Solid, White to Off-White Crystalline Powder | [1][6] |
| Storage Condition | Refrigerator (2-8°C) for long-term storage | [5] |
Table 2: Molecular and Weight Characteristics
| Compound Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Free Acid) | 1133210-23-7 | C₂₁H₂₁D₄ClN₂O₃ | 392.91[1][5] |
| This compound Dihydrochloride | 1133210-23-7 (for parent) | C₂₁H₂₃D₄Cl₃N₂O₃ | 465.83[3][7] |
Table 3: Thermal and Solubility Properties
| Property | Value | Notes |
| Melting Point (°C) | 214 - 220 | For the non-deuterated Levocetirizine dihydrochloride.[6][8] The melting point of the deuterated form is expected to be very similar. |
| Boiling Point (°C) | 542.1 (Predicted) | For the non-deuterated Levocetirizine.[9][10] |
| Solubility | Freely soluble in water | For the non-deuterated Levocetirizine dihydrochloride.[6][11][12] |
Mechanism of Action: Histamine H1 Receptor Antagonism
Levocetirizine is a selective antagonist of the histamine H1 receptor.[10][11] It acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation.[13] This action prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[14][15]
Caption: Levocetirizine's mechanism as an H1 receptor antagonist.
Experimental Protocols
Standardized experimental protocols are essential for the accurate determination of physicochemical properties. The following sections detail the methodologies for measuring key parameters.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid, which serves as an indicator of purity.[16][17]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[18] The tube is tapped to compact the sample at the sealed end.[16][19]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, typically a heated metal block with a viewing lens.[17]
-
Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point.[18][19] The heating rate is then reduced to about 1-2°C per minute to ensure accurate observation.[17][18]
-
Observation: The melting range is recorded from the temperature at which the first signs of melting (collapse point) are observed to the temperature at which the entire sample is completely liquid (clear point).[16][18] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[17]
Caption: Workflow for melting point determination via the capillary method.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[20][21]
Protocol:
-
Preparation: An excess amount of this compound is added to a sealed vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8).[12][20]
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[12][20]
-
Phase Separation: After agitation, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation and subsequent filtration through an inert syringe filter (e.g., PTFE).[20]
-
Quantification: The concentration of the dissolved this compound in the clear filtrate is accurately measured using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[20]
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.[20]
Caption: Workflow for solubility determination via the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and straightforward method for determining the pKa values of ionizable compounds.[22][23]
Protocol:
-
Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with a constant ionic strength maintained by a salt like KCl.[22]
-
Titration Setup: The solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution.[22]
-
Titration: The solution is made acidic (e.g., to pH ~2) with a standard acid (e.g., 0.1 M HCl). It is then titrated by the stepwise addition of a standard base (e.g., 0.1 M NaOH).[22]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading.[22]
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the sigmoid curve.[23] The experiment should be repeated multiple times to ensure reliability.[22]
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
This compound is a critical tool in modern drug development and clinical research, primarily serving as an internal standard for bioanalytical assays. Its physicochemical properties, which are nearly identical to its non-deuterated counterpart, govern its behavior in analytical systems and formulations. The data and protocols presented in this guide offer a foundational resource for scientists and researchers, facilitating the effective use of this stable isotope-labeled compound in their work. A thorough understanding of these characteristics is paramount for the development of robust and reliable analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (R)-Cetirizine-d4 Dihydrochloride | C21H25ClN2O3 | CID 25230784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. shreejipharmainternational.com [shreejipharmainternational.com]
- 7. hexonsynth.com [hexonsynth.com]
- 8. Levocetirizine dihydrochloride | 130018-87-0 [chemicalbook.com]
- 9. 130018-77-8 CAS MSDS (Levocetirizine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. fip.org [fip.org]
- 13. Levocetirizine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Melting Point Test - CD Formulation [formulationbio.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. thinksrs.com [thinksrs.com]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Pathways of Levocetirizine-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available stability and degradation studies specifically for Levocetirizine-d4 are limited. This compound is a stable, deuterium-labeled version of Levocetirizine, primarily utilized as an internal standard in quantitative bioanalytical assays. The substitution of hydrogen with deuterium atoms results in a stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[1][2] While this may lead to a kinetic isotope effect that can slow down metabolic degradation, the fundamental chemical reactivity and, therefore, the degradation pathways under forced chemical stress are expected to be identical to those of Levocetirizine. This guide provides a comprehensive overview of the stability and degradation of Levocetirizine, which serves as a reliable surrogate for understanding the stability profile of this compound.
Introduction
Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria. This compound is its deuterated analogue, an indispensable tool in pharmacokinetic and bioequivalence studies. A thorough understanding of the stability and degradation pathways of Levocetirizine is critical for the development of stable pharmaceutical formulations and for ensuring the integrity of analytical data where its deuterated form is used as an internal standard.
This technical guide details the stability of Levocetirizine under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. It outlines the degradation pathways and provides detailed experimental protocols for stability-indicating assays.
Quantitative Stability Data
Forced degradation studies have been conducted on Levocetirizine dihydrochloride to assess its stability under various stress conditions. The following table summarizes the percentage of degradation observed in these studies.
| Stress Condition | Reagents and Duration | Temperature | % Degradation | Analytical Method | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 3 hours | Room Temperature | 4.93 - 12.90% | UV-Spectroscopy | [3][4][5] |
| Alkaline Hydrolysis | 0.1 M NaOH, 3 hours | Room Temperature | 2.26 - 6.90% | UV-Spectroscopy | [3][4][5] |
| Oxidative Degradation | 0.3% H2O2, 3 hours | Room Temperature | 2.88 - 11.60% | UV-Spectroscopy | [3][4][5] |
| Thermal Degradation | Water, 3 hours | 80°C | 3.05 - 7.80% | UV-Spectroscopy | [3][4][5] |
| Photolytic Degradation | UV light | 254 nm, 3 hours | 10.37 - 24.00% | UV-Spectroscopy | [3][4][5] |
Note: The range in degradation percentages reflects variations observed across different brands of Levocetirizine tablets tested in the cited study.
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on Levocetirizine are provided below. These protocols are foundational for any stability-indicating method development.
A stock solution of Levocetirizine dihydrochloride (100 µg/mL) is prepared by dissolving 10 mg of the drug in 70 mL of a pH 7.0 phosphate buffer, followed by sonication and dilution to 100 mL with the same buffer.[5]
-
Accurately weigh a quantity of powdered Levocetirizine tablets equivalent to 15 mg of Levocetirizine and transfer to a 100 mL volumetric flask.
-
Add 10 mL of diluent (pH 7.0 phosphate buffer) and 10 mL of 0.1 M HCl solution.
-
Keep the flask at room temperature for 3 hours.
-
Neutralize the solution by adding 10 mL of 0.1 M NaOH solution.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through Whatman filter paper No. 41.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Measure the absorbance at 230 nm using a UV-spectrophotometer.[3][5]
-
Follow steps 1 and 2 as in the acidic degradation protocol, but in step 2, add 10 mL of 0.1 M NaOH solution instead of HCl.
-
Keep the flask at room temperature for 3 hours.
-
Neutralize the solution by adding 10 mL of 0.1 M HCl solution.
-
Proceed with steps 5 to 8 as in the acidic degradation protocol.
-
Follow step 1 as in the acidic degradation protocol.
-
Add 10 mL of diluent and 10 mL of 0.3% H2O2 solution.
-
Keep the flask at room temperature for 3 hours.
-
Make up the volume to 100 mL with the diluent.
-
Proceed with steps 6 to 8 as in the acidic degradation protocol.[3]
-
Follow step 1 as in the acidic degradation protocol.
-
Add 10 mL of diluent and 10 mL of water.
-
Place the flask in a water bath at 80°C for 3 hours.
-
Cool the flask to room temperature and make up the volume to 100 mL with the diluent.
-
Proceed with steps 6 to 8 as in the acidic degradation protocol.[3]
-
Accurately weigh and transfer a quantity of powdered Levocetirizine tablets equivalent to 15 mg of Levocetirizine into a petri dish.
-
Place the petri dish in a UV light chamber at 254 nm for 3 hours.
-
After exposure, transfer the powder to a 100 mL volumetric flask.
-
Add 70 mL of diluent, sonicate to dissolve, and then make up the volume to 100 mL with the diluent.
-
Proceed with steps 6 to 8 as in the acidic degradation protocol.[3][5]
Degradation Pathways
Studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in identifying the degradation products of Levocetirizine under various stress conditions.[4][6][7] The primary sites of degradation are the ether linkage and the piperazine ring.
Based on LC-MS data, the following degradation pathways are proposed for Levocetirizine. The same pathways are anticipated for this compound.
Caption: Proposed degradation pathways of Levocetirizine under different stress conditions.
Visualizations
The following diagram illustrates the general workflow for conducting and analyzing forced degradation studies of Levocetirizine.
Caption: General experimental workflow for forced degradation studies of Levocetirizine.
The development of a stability-indicating analytical method is a logical process that builds upon the findings of forced degradation studies.
Caption: Logical flow for the development of a stability-indicating analytical method.
Conclusion
This technical guide has summarized the available data on the stability and degradation of Levocetirizine, which serves as a strong proxy for its deuterated form, this compound. Levocetirizine is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions, with photolytic degradation being the most significant. The primary degradation pathways involve cleavage of the ether linkage and modification of the piperazine ring. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to assess the stability of this compound and to develop and validate stability-indicating analytical methods. It is crucial to perform specific stability studies on any new formulation containing Levocetirizine or this compound to ensure its quality, safety, and efficacy throughout its shelf life.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpca.org [ijpca.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isotopic Purity of Levocetirizine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Levocetirizine-d4, a critical internal standard for the accurate quantification of the antihistamine Levocetirizine in complex matrices. This document details the analytical methodologies used to assess isotopic purity, presents available quantitative data, and outlines the synthesis and mechanism of action of Levocetirizine to provide a complete scientific context.
Introduction to this compound and Isotopic Purity
Levocetirizine is a second-generation antihistamine and the active R-enantiomer of cetirizine. It functions as a potent and selective inverse agonist of the histamine H1 receptor, providing relief from allergic symptoms.[1][2][3] In bioanalytical studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. This compound, where four hydrogen atoms have been replaced by deuterium, is the preferred internal standard due to its chemical similarity to the analyte and its distinct mass-to-charge ratio (m/z).
Isotopic purity is a crucial quality attribute of this compound. It refers to the percentage of the molecule that is fully deuterated at the intended positions, as opposed to molecules with fewer than the desired number of deuterium atoms (d0, d1, d2, d3) or those with no deuterium incorporation. High isotopic purity is paramount to prevent cross-signal interference with the unlabeled analyte and to ensure the precision and accuracy of quantitative assays.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is determined by analyzing the distribution of its isotopic species. While a specific Certificate of Analysis with a complete isotopic distribution for this compound was not publicly available, data from a commercial supplier, MedchemExpress, indicates a chemical purity of 99.41% for their Levocetirizine standard as determined by LCMS.[4] Furthermore, mass spectrometry data for a Levocetirizine dihydrochloride standard from the same supplier shows the presence of multiple isotopic peaks, which is expected.[5]
For a batch of this compound to be considered a high-quality internal standard, the abundance of the d4 species should be significantly higher than the lower deuterated and unlabeled species. A summary of expected and reported data is presented in the table below.
| Parameter | Specification/Value | Source |
| Chemical Purity | 99.41% (for Levocetirizine) | MedchemExpress CoA[4] |
| Isotopic Distribution | ||
| d4 Abundance | >98% (Typical specification) | General Requirement |
| d3 Abundance | <2% (Typical specification) | General Requirement |
| d2 Abundance | <0.5% (Typical specification) | General Requirement |
| d1 Abundance | <0.1% (Typical specification) | General Requirement |
| d0 Abundance | <0.1% (Typical specification) | General Requirement |
Note: The isotopic distribution values are typical specifications for a high-purity deuterated internal standard and are provided for illustrative purposes. Actual values are batch-specific and should be confirmed by the Certificate of Analysis.
Experimental Protocols for Determining Isotopic Purity
The primary analytical techniques for assessing the isotopic purity of this compound are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the most powerful technique for determining isotopic enrichment.
Experimental Workflow:
References
Interpreting the Certificate of Analysis for Levocetirizine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Levocetirizine-d4, the deuterium-labeled internal standard for the antihistamine Levocetirizine, is a critical component in pharmacokinetic and bioequivalence studies. Its Certificate of Analysis (CoA) is a vital document that guarantees its identity, purity, and quality. This guide provides an in-depth interpretation of a typical this compound CoA, detailing the analytical tests performed, their methodologies, and how to interpret the results.
Overview of this compound
This compound is the R-enantiomer of cetirizine with four deuterium atoms incorporated into the ethoxy moiety. This stable isotope-labeled compound is essential for quantitative analysis by mass spectrometry-based methods, such as LC-MS/MS, where it serves as an internal standard to correct for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a this compound CoA.
Table 1: Identification and General Properties
| Parameter | Specification | Typical Result |
| Product Name | This compound | This compound |
| CAS Number | 1133210-23-7[1] | 1133210-23-7 |
| Molecular Formula | C₂₁H₂₁D₄ClN₂O₃[1] | C₂₁H₂₁D₄ClN₂O₃ |
| Molecular Weight | 392.91 g/mol [1] | 392.91 g/mol |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol, DMSO | Conforms |
Table 2: Purity and Assay Data
| Test | Method | Specification | Typical Result |
| Chemical Purity (Assay) | HPLC | ≥ 98.0% | 99.5% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% (R-enantiomer) | 99.8% |
| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | ≥ 99% | 99.6% |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Loss on Drying | Gravimetric | ≤ 0.5% | 0.15% |
Table 3: Spectroscopic and Physical Data
| Test | Method | Specification | Result |
| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |
| Melting Point | Capillary Method | Report Value | 120-125 °C |
Experimental Protocols
Detailed methodologies for the key experiments cited in the CoA are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM Ammonium Acetate, pH adjusted to 5.0) and an organic solvent (e.g., Acetonitrile and Methanol in a ratio of 25:55 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[3]
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.
Chiral HPLC for Enantiomeric Purity
This method is crucial to ensure that the this compound is predominantly the active R-enantiomer and to quantify the amount of the less active S-enantiomer (dextrocetirizine-d4).
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column designed for enantiomeric separations.
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol (e.g., ethanol or isopropanol) with a chiral selector additive.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Procedure: A solution of the sample is injected, and the chromatogram is analyzed to determine the relative peak areas of the R- and S-enantiomers. The enantiomeric purity is expressed as the percentage of the R-enantiomer.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is common.
-
Analysis Mode: Full scan mode to determine the molecular ion peak and Selected Reaction Monitoring (SRM) for quantitative analysis.[5] For Levocetirizine, the precursor ion is m/z 389, and a common product ion is m/z 201.[5][6]
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to confirm the presence and abundance of the d4 species.
¹H NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum or the expected structure to confirm the identity. The absence of signals in the region corresponding to the deuterated positions confirms successful labeling.
Visualization of Key Processes and Relationships
The following diagrams illustrate the chemical structure, the analytical workflow for a CoA, and the hierarchy of purity assessments.
References
- 1. clearsynth.com [clearsynth.com]
- 2. japsonline.com [japsonline.com]
- 3. uspnf.com [uspnf.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmanueva.com [pharmanueva.com]
Commercial Suppliers and Technical Guide for High-Purity Levocetirizine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Levocetirizine-d4, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies. This document outlines key suppliers, presents a comparative summary of product specifications, and details the analytical methodologies used for quality control.
Introduction to this compound
Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria. This compound is a stable isotope-labeled version of Levocetirizine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis in complex biological matrices by mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the unlabeled drug.
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers specialize in the provision of high-purity deuterated standards for research and pharmaceutical development. The following companies are recognized suppliers of this compound:
-
Clearsynth [3]
-
Simson Pharma Limited [4]
-
Acanthus Research [6]
-
Venkatasai Life Sciences [7]
-
SynZeal
-
Hexonsynth
These suppliers typically provide this compound with a Certificate of Analysis (CoA), which details the purity, isotopic enrichment, and other quality control parameters. It is recommended to request the latest CoA from the supplier before purchase.
Comparative Data of Commercial this compound
The following table summarizes typical specifications for high-purity this compound available from commercial suppliers. Data is compiled from publicly available information and representative Certificates of Analysis. Researchers should always refer to the supplier-specific documentation for lot-specific data.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (Mass Spec) | ≥99% atom % D | Mass Spectrometry (MS) |
| Isotopic Enrichment | Deuterium incorporation at specific sites (d4) | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) |
| Form | Solid (typically powder) | - |
| Solubility | Soluble in methanol, DMSO, water | - |
Experimental Protocols for Quality Control
The quality and purity of this compound are assessed using a combination of analytical techniques. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound and to detect any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized, for example, a 580:420 (v/v) mixture of buffer and acetonitrile.[8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at 230 nm.[8]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Serial dilutions are made to generate a calibration curve.
-
Analysis: The retention time of the main peak corresponding to this compound is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
LC-MS/MS is a powerful technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Mass Analysis: The instrument is set to monitor the mass-to-charge ratio (m/z) of the parent ion of this compound and its unlabeled counterpart.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer or injected via the LC system.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution and the absence of significant peaks at the m/z of the unlabeled Levocetirizine are used to confirm high isotopic enrichment.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis:
-
In the ¹H-NMR spectrum, the absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
-
The remaining signals in the ¹H-NMR and the signals in the ¹³C-NMR spectrum should be consistent with the structure of Levocetirizine.
-
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of high-purity this compound.
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship between the different analytical techniques and the parameters they measure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. Levocetirizine D4 Di HCl | N/A | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. worldscientificnews.com [worldscientificnews.com]
In-Depth Technical Guide: Deuterium Labeling in Levocetirizine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling in Levocetirizine-d4, a deuterated analog of the antihistamine Levocetirizine. This document details the precise location of deuterium substitution, offers a plausible synthetic pathway based on established chemical principles, and presents key analytical data for the characterization of this stable isotope-labeled compound.
Introduction to Levocetirizine and Deuterium Labeling
Levocetirizine, the active (R)-enantiomer of cetirizine, is a second-generation histamine H1 receptor antagonist widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research and development. They are primarily utilized as internal standards in pharmacokinetic and bioequivalence studies due to their mass difference from the parent drug, allowing for accurate quantification by mass spectrometry.[1][2] The substitution of hydrogen with deuterium can also subtly alter the metabolic profile of a drug, a field of growing interest in drug discovery.
Position of Deuterium Labeling in this compound
The chemical name for this compound is (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy-1,1,2,2-d4)acetic acid.[3][4][5] This nomenclature unequivocally indicates that the four deuterium atoms are located on the ethoxy moiety of the molecule. Specifically, the four hydrogen atoms on the two carbon atoms of the ethylene glycol-derived portion of the ethoxy chain are replaced by deuterium atoms.
Chemical Structure:
References
- 1. patents.justia.com [patents.justia.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 4. EP3222279A1 - Oral pharmaceutical formulation of montelukast and levocetirizine and method for its production - Google Patents [patents.google.com]
- 5. The synthesis of deuterium-labelled 2-bromoethanol, acrylonitrile, acrylamide, 2-aminoethanol, 2-bromoethylamine hydrobromide and 1-bromo-2-chloroethane [inis.iaea.org]
Mass Spectral Fragmentation of Levocetirizine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectral fragmentation of Levocetirizine-d4. This compound, a deuterium-labeled isotopologue of the antihistamine Levocetirizine, serves as a critical internal standard for quantitative bioanalytical assays.[1][2] Understanding its fragmentation behavior under mass spectrometric conditions is paramount for method development, validation, and accurate drug quantification.
Introduction to Levocetirizine and its Deuterated Analog
Levocetirizine is a second-generation H1-histamine receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. For pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is essential for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the preferred internal standard, where four hydrogen atoms on the ethoxyacetic acid moiety are replaced by deuterium.[3][4] This substitution results in a 4 Dalton mass shift, allowing for its differentiation from the unlabeled drug while maintaining similar physicochemical properties.
Mass Spectral Fragmentation Profile
Under positive electrospray ionization (ESI) conditions, Levocetirizine and its deuterated analog are readily protonated, forming the precursor ions [M+H]⁺. Subsequent collision-induced dissociation (CID) of these precursor ions yields characteristic product ions.
Fragmentation of Levocetirizine (Non-deuterated)
The protonated molecule of Levocetirizine ([M+H]⁺) has a mass-to-charge ratio (m/z) of 389.0.[1][5][6][7][8] Upon fragmentation, the most prominent product ion is observed at m/z 201.0.[1][5][6][7][8] This corresponds to the cleavage of the ether linkage and loss of the ethoxyacetic acid group, resulting in the stable diphenylmethyl-piperazine fragment.
Predicted Fragmentation of this compound
The monoisotopic mass of the this compound free base is approximately 392.18 Da.[3] Therefore, the expected precursor ion [M+H]⁺ for this compound is m/z 393.2. Given that the deuterium labels are located on the ethoxyacetic acid portion of the molecule which is cleaved off during fragmentation, the major product ion is predicted to be the same as that of the non-deuterated form.
Quantitative Fragmentation Data
The table below summarizes the key mass spectral transitions for both Levocetirizine and this compound.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Neutral Loss (Da) |
| Levocetirizine | 389.0 | 201.0 | 188.0 |
| This compound | 393.2 | 201.0 | 192.2 |
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the cleavage of the C-O bond of the ether linkage. This results in the formation of a stable, resonance-stabilized diphenylmethyl-piperazine cation and the neutral loss of the deuterated ethoxyacetic acid moiety.
Experimental Protocols
The following provides a general methodology for the analysis of this compound by LC-MS/MS, based on established methods for Levocetirizine.[1][5][6][7]
Sample Preparation
A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. For plasma analysis, a protein precipitation extraction is commonly employed. An aliquot of the plasma sample is mixed with a precipitating agent (e.g., acetonitrile or trichloroacetic acid) containing the internal standard (this compound). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 reversed-phase column. An isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is used to separate the analyte from matrix components.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode to monitor the specific transitions of the analyte and the internal standard.
Typical Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
This compound Transition: m/z 393.2 → 201.0 (Predicted)
-
Collision Gas: Argon
-
Ion Source Temperature: Optimized for the specific instrument
-
Collision Energy: Optimized to maximize the signal of the product ion.
Conclusion
The mass spectral fragmentation of this compound is characterized by a precursor ion at m/z 393.2 and a major product ion at m/z 201.0. This fragmentation pattern is consistent with the loss of the deuterated ethoxyacetic acid side chain. A thorough understanding of this fragmentation is crucial for the development of robust and reliable bioanalytical methods for the quantification of Levocetirizine in various biological matrices. The provided experimental framework serves as a solid foundation for researchers and scientists in the field of drug development and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-Cetirizine-d4 Dihydrochloride | C21H25ClN2O3 | CID 25230784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dea.gov [dea.gov]
- 8. researchgate.net [researchgate.net]
Levocetirizine-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Levocetirizine-d4 as an internal standard in the quantitative bioanalysis of levocetirizine. The use of stable isotope-labeled internal standards is a cornerstone of modern chromatographic and mass spectrometric assays, ensuring accuracy and precision. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and essential data for researchers and drug development professionals.
The Core Mechanism: Why this compound is an Ideal Internal Standard
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added to samples at a known concentration to correct for analytical variability. This compound is the deuterium-labeled analogue of Levocetirizine.[1] Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards in LC-MS/MS bioanalysis for several key reasons:
-
Co-elution with the Analyte: this compound has nearly identical physicochemical properties to the unlabeled levocetirizine. This results in the two compounds eluting at virtually the same time from the liquid chromatography column. Any variations in chromatographic conditions will affect both the analyte and the internal standard equally.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, this compound and levocetirizine exhibit almost identical ionization behavior. This is crucial for correcting for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the target analyte.
-
Correction for Sample Preparation Variability: The internal standard is added to the sample at the beginning of the extraction process. Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, ensuring an accurate quantification of the original analyte concentration.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterium labeling gives this compound a higher mass than levocetirizine. This mass difference is easily resolved by the mass spectrometer, allowing for the simultaneous but distinct detection of both the analyte and the internal standard.
The following diagram illustrates the logical basis for using a deuterated internal standard in LC-MS/MS analysis.
Experimental Protocol: Quantification of Levocetirizine in Human Plasma
This section details a representative experimental protocol for the quantification of levocetirizine in human plasma using this compound as an internal standard, based on established methodologies.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 50 µL of a methanolic solution containing this compound at a concentration of 10 ng/mL.[1]
-
Briefly vortex the mixture.[1]
-
Dilute the sample to an appropriate concentration for analysis.[1]
Liquid Chromatography
-
Column: CAPCELL PAK C18 MGII (3.0 × 75 mm, 3.0 μm)[1]
-
Mobile Phase: 10 mM Ammonium Formate (with 0.1% Formic Acid) : Acetonitrile (with 0.1% Formic Acid) (35:65, v/v)[1]
-
Flow Rate: 0.25 mL/min[1]
-
Column Temperature: 20 °C[1]
-
Injection Volume: 8 µL[1]
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The following diagram illustrates the general experimental workflow for a bioanalytical method using a deuterated internal standard.
Quantitative Data
The following tables summarize the key quantitative parameters for an LC-MS/MS method for levocetirizine using a deuterated internal standard.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Levocetirizine | 389.26 | 165.16, 201.09 |
| This compound | 393.09 | 165.15, 201.10 |
Note: Data for cetirizine and its d4 isotopologue are used as a proxy for levocetirizine and this compound due to their identical mass.
Table 2: Chromatographic Parameters
| Compound | Retention Time (min) |
| Levocetirizine | ~ 1.5 |
| This compound | ~ 1.5 |
Note: As a stable isotope-labeled internal standard, this compound is expected to co-elute with levocetirizine. The exact retention time can vary based on the specific chromatographic conditions.
Table 3: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of levocetirizine in biological matrices by LC-MS/MS. Its near-identical chemical and physical properties to the unlabeled analyte ensure reliable correction for analytical variability throughout the experimental workflow. The detailed protocol and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for levocetirizine in a research and drug development setting.
References
Methodological & Application
Application Note: High-Throughput Bioanalysis of Levocetirizine in Human Plasma using Levocetirizine-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Levocetirizine in human plasma. The method utilizes a stable isotope-labeled internal standard, Levocetirizine-d4, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The chromatographic and mass spectrometric conditions have been optimized to provide excellent sensitivity, selectivity, and a wide dynamic range, making this method suitable for pharmacokinetic and bioequivalence studies.
Introduction
Levocetirizine is a second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of Levocetirizine in biological matrices is crucial for pharmacokinetic assessments and clinical trials. LC-MS/MS has become the preferred technique for bioanalysis due to its inherent selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to more accurate and precise results. This document provides a comprehensive protocol for the bioanalysis of Levocetirizine in human plasma using this compound.
Experimental Protocols
Materials and Reagents
-
Levocetirizine dihydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Levocetirizine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Levocetirizine dihydrochloride and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Levocetirizine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the labeled tubes.
-
For all tubes except the blank, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
For calibration standards and QCs, spike the appropriate amount of Levocetirizine working standard solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Levocetirizine | 389.2 | 201.0 | 200 |
| This compound | 393.2 | 201.0 | 200 |
Data Presentation
Method Validation Summary
The method should be validated according to the FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, Precision ≤ 20%, Accuracy within ±20% | 0.5 ng/mL |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (except at LLOQ, ≤ 20%) | < 10% |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal value (except at LLOQ, ±20%) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Autosampler) | Analyte loss ≤ 15% | Stable under tested conditions |
Visualizations
Caption: Experimental workflow for the bioanalysis of Levocetirizine.
Application Notes and Protocols for the Quantitative Analysis of Levocetirizine Using Levocetirizine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocetirizine is a second-generation antihistamine and the active R-enantiomer of cetirizine. It is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantitative analysis of Levocetirizine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Levocetirizine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Levocetirizine-d4 as the internal standard. This compound is a stable isotope-labeled internal standard that is ideal for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte, which helps to correct for variations in sample preparation and instrument response.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for Levocetirizine analysis.
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 1.00 - 500 ng/mL[3][4][5][6] |
| Correlation Coefficient (r²) | ≥ 0.995[3][5][6] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[3][5][6] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3 | 2.5 - 4.2 | 2.3 - 3.7 | 92.6 - 100.3 |
| Medium QC | 250 | 1.5 - 3.6 | 2.5 - 4.0 | 97.1 - 99.5 |
| High QC | 450 | 2.8 - 4.1 | 2.6 - 3.5 | 92.9 - 104.3 |
Data compiled from similar validated methods.[3][6]
Experimental Protocols
Materials and Reagents
-
Levocetirizine dihydrochloride reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium formate
-
Formic acid
-
Trichloroacetic acid (TCA)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of Levocetirizine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Levocetirizine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve points.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of 6% trichloroacetic acid in water to precipitate the plasma proteins.[3][5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 20% B, increase to 80% B over 2 min, hold for 1 min, return to 20% B and re-equilibrate for 2 min. |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Levocetirizine | 389.2 → 201.1 |
| This compound | 393.1 → 201.1 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition (typically 25-35 eV) |
| Ion Source Temperature | 500°C |
Note: The MRM transitions for this compound are based on the common fragmentation pattern of cetirizine and its deuterated analog.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of Levocetirizine.
Caption: Logical relationship of components in the quantitative analysis.
References
- 1. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmanueva.com [pharmanueva.com]
Application Notes and Protocols: Use of Levocetirizine-d4 in Bioequivalence Studies of Levocetirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocetirizine is a second-generation antihistamine and the active R-enantiomer of cetirizine. It is a potent and selective antagonist of peripheral H1-receptors, widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. To ensure the therapeutic equivalence of generic formulations of levocetirizine, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate quantification of levocetirizine in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Levocetirizine-d4, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of levocetirizine.
Rationale for Using this compound as an Internal Standard
In LC-MS/MS-based bioanalysis, an internal standard (IS) is added to samples and calibration standards to correct for variability during sample processing and analysis. An ideal IS should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. This compound is a deuterated analog of levocetirizine, meaning four hydrogen atoms in the molecule have been replaced with deuterium atoms.
Key advantages of using this compound include:
-
Similar Chemical and Physical Properties: this compound has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to levocetirizine. This ensures that it behaves similarly during sample preparation and analysis, effectively compensating for any variations.
-
Mass Spectrometric Distinction: The difference in mass between levocetirizine and this compound allows for their simultaneous but distinct detection by the mass spectrometer.
-
Reduced Matrix Effects: Co-elution of the analyte and the stable isotope-labeled IS helps to mitigate the impact of matrix effects, which are a common source of variability in bioanalytical methods.
Experimental Protocols
Bioanalytical Method for Levocetirizine Quantification in Human Plasma using LC-MS/MS
This protocol outlines a typical LC-MS/MS method for the determination of levocetirizine in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Levocetirizine dihydrochloride reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Water (deionized or Milli-Q)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
1.3. Preparation of Stock and Working Solutions
-
Levocetirizine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of levocetirizine dihydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the levocetirizine stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
1.4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
1.5. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatographic Conditions | |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic acid in water (e.g., 80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | Levocetirizine: m/z 389.2 → 201.2this compound: m/z 393.2 → 201.2 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
1.6. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of levocetirizine and this compound in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the desired concentration range (e.g., 1-500 ng/mL). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%. |
| Precision and Accuracy (Intra- and Inter-day) | Precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Recovery | Consistent and reproducible extraction recovery for levocetirizine and this compound. |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma, with a %CV ≤ 15%. |
| Stability | Levocetirizine should be stable in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative). |
Bioequivalence Study Protocol
A typical bioequivalence study for levocetirizine tablets is a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult human subjects under fasting conditions.
2.1. Study Design
-
Subjects: A sufficient number of healthy male and/or female volunteers (typically 24-36) meeting the inclusion and exclusion criteria.
-
Treatments:
-
Test Product: Generic Levocetirizine 5 mg tablet.
-
Reference Product: Innovator Levocetirizine 5 mg tablet.
-
-
Procedure:
-
Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
In the first period, subjects receive a single oral dose of the assigned formulation after an overnight fast.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[1]
-
After a washout period of at least 7 days, subjects return for the second period and receive the alternate formulation.[2]
-
Blood samples are collected again at the same time points.
-
-
Bioanalysis: Plasma samples are analyzed for levocetirizine concentrations using the validated LC-MS/MS method described above.
2.2. Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and Tmax) are calculated from the plasma concentration-time data for each subject.
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.
-
For the two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[3]
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Levocetirizine Quantification
| Parameter | Reported Values | Reference |
| Internal Standard | This compound | [4] |
| Sample Preparation | Protein Precipitation with acetonitrile | [4] |
| Chromatographic Column | C18 | |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid | [2] |
| Ionization Mode | ESI Positive | [2] |
| MRM Transitions (m/z) | Levocetirizine: 389.2 → 201.2this compound: 393.2 → 201.2 | [4] |
| Linearity Range | 1.00–400 ng/mL | [4] |
| LLOQ | 1.00 ng/mL | [4] |
Table 2: Pharmacokinetic Parameters of Levocetirizine (5 mg Tablet) from a Bioequivalence Study in Healthy Volunteers (Fasting)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% CI of Geometric Mean Ratio | Reference |
| Cmax (ng/mL) | 226.50 ± 49.70 | 241.41 ± 65.48 | 94.75% - 107.24% | [2][3] |
| AUC0-t (ng·h/mL) | 1564.96 ± 336.29 | 1511.68 ± 344.29 | 97.17% - 102.27% | [2][3] |
| AUC0-∞ (ng·h/mL) | 1321.37 ± 434.38 | 1355.30 ± 972.80 | 97.13% - 102.50% | [2][3] |
| Tmax (h) | 1.00 ± 0.68 | 0.86 ± 0.43 | - | [2] |
| t1/2 (h) | ~8-9 | ~8-9 | - | [2] |
Visualizations
Levocetirizine Bioequivalence Study Workflow
Caption: Workflow of a Levocetirizine Bioequivalence Study.
Levocetirizine Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levocetirizine-d4 Analysis: A Guide to Sample Preparation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Levocetirizine-d4 prior to its analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate sample preparation technique is critical for accurate and robust bioanalysis, aiming to remove interfering matrix components and concentrate the analyte of interest. This guide covers three commonly employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine. Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification. The choice of sample preparation method depends on factors such as the biological matrix (e.g., plasma, urine), required sensitivity, sample throughput, and the degree of sample cleanup needed.
Comparison of Sample Preparation Techniques
The following table summarizes the quantitative performance of Protein Precipitation, Liquid-Liquid Extraction, and a representative Solid Phase Extraction method for the analysis of Levocetirizine in human plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Principle | Removal of proteins by denaturation with a solvent or acid. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Recovery | ~59%[1] | High (specific value not consistently reported, but methods are validated) | High (often >85% for optimized methods) |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[2][1] | 0.5 ng/mL | Potentially <0.5 ng/mL (method dependent) |
| Linearity Range | 1.00 - 500 ng/mL[1] | 0.5 - 500.0 ng/mL | Method dependent, typically wide range |
| Matrix Effect | Can be significant, acceptable with %CV < 15% reported[2][1] | Generally lower than PPT | Generally the lowest among the three techniques |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Selectivity | Low | Moderate | High |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput screening. However, it offers the least selective cleanup, which may lead to more significant matrix effects.
Protocol: Trichloroacetic Acid (TCA) Precipitation [2][1]
-
Sample Aliquoting: Transfer 200 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard, this compound, to each sample to achieve the desired final concentration.
-
Precipitation: Add 200 µL of 6% (w/v) trichloroacetic acid in water to the sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an organic solvent, leaving many endogenous interferences in the aqueous phase.
Protocol: Dichloromethane Extraction [3]
-
Sample Aliquoting: Transfer 500 µL of the biological sample (e.g., human plasma) into a clean glass test tube.
-
Internal Standard Spiking: Add the internal standard, this compound, to each sample.
-
Basification (Optional but Recommended): Add a small volume of a basic solution (e.g., 50 µL of 0.1 M NaOH) to adjust the pH and ensure Levocetirizine is in its non-ionized form, enhancing its extraction into an organic solvent.
-
Extraction: Add 2 mL of dichloromethane to the sample.
-
Mixing: Cap the tube and vortex for 1 minute, followed by shaking or rocking for 10 minutes to ensure efficient partitioning.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
References
- 1. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmanueva.com [pharmanueva.com]
- 3. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Quantification of Levocetirizine and Levocetirizine-d4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Levocetirizine and its deuterated internal standard, Levocetirizine-d4, in plasma samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for bioanalytical studies. Due to the nearly identical chromatographic behavior of Levocetirizine and its deuterated analog, their separation is primarily achieved through mass detection. This protocol is ideal for pharmacokinetic and bioequivalence studies where accurate quantification of Levocetirizine is critical.
Introduction
Levocetirizine is a second-generation antihistamine and the active R-enantiomer of cetirizine. It is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of Levocetirizine in biological matrices is essential for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Levocetirizine and this compound.
Experimental Workflow
The overall experimental workflow for the bioanalytical quantification of Levocetirizine using this compound as an internal standard is depicted below.
Caption: Bioanalytical workflow for Levocetirizine quantification.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Levocetirizine and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 4.0 with Formic Acid) (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Levocetirizine | 389.2 → 201.1 |
| this compound | 393.2 → 201.1 |
| Dwell Time | 200 ms |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Collision Gas | Nitrogen |
Experimental Protocols
Standard and Internal Standard Solution Preparation
-
Levocetirizine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Levocetirizine reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Levocetirizine stock solution in 50% methanol to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation Protocol
The following logical relationship diagram illustrates the decision-making process during sample preparation.
Caption: Step-by-step sample preparation protocol.
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 400 µL of the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Analysis
-
Peak Integration: Integrate the peak areas for both Levocetirizine and this compound using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Levocetirizine to the peak area of this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of Levocetirizine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Expected Results
Under the described chromatographic conditions, Levocetirizine and this compound will have very similar retention times, typically around 2.5 minutes. The separation and specific detection are achieved by the mass spectrometer, which distinguishes the two compounds based on their different mass-to-charge ratios in the selected MRM transitions. The method should demonstrate good linearity over the specified concentration range (R² > 0.99).
Conclusion
The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of Levocetirizine in plasma samples. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, making this protocol well-suited for regulated bioanalytical studies in the pharmaceutical industry and clinical research.
Application Note: Optimization of Levocetirizine-d4 Internal Standard Concentration for Robust Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and experimental workflow for the optimization of the internal standard (IS) concentration, specifically Levocetirizine-d4, in the quantitative analysis of levocetirizine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Levocetirizine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of levocetirizine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.
The concentration of the internal standard is a critical parameter that must be optimized during method development. An inadequately optimized IS concentration can lead to poor data quality, including decreased sensitivity, accuracy, and precision. The ideal concentration should yield a consistent and reproducible detector response that is within the linear range of the mass spectrometer and is comparable to the response of the analyte across the calibration curve range.
This application note outlines a systematic approach to optimize the concentration of this compound for the bioanalysis of levocetirizine.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the optimization of the internal standard concentration.
Experimental Protocols
Materials and Reagents
-
Levocetirizine reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Control (blank) human plasma (or other relevant biological matrix)
Preparation of Stock and Working Solutions
-
Levocetirizine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of levocetirizine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Levocetirizine Working Solutions: Prepare serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations such as 1, 2, 5, 10, 50, 100, 200, and 500 ng/mL.
-
This compound Working Solutions: Prepare a series of working solutions of this compound from its stock solution at concentrations of 10, 25, 50, 100, and 200 ng/mL in a 50:50 mixture of acetonitrile and water. These will be the concentrations tested for the internal standard.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the appropriate levocetirizine working solution (for calibration standards and quality controls) or blank solvent (for blank samples).
-
Add 20 µL of one of the this compound working solutions (e.g., 50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Levocetirizine: m/z 389.2 → 201.1
-
This compound: m/z 393.2 → 201.1
-
Optimization Experiment
The core of the optimization is to analyze levocetirizine at low, medium, and high concentrations across the calibration range, each prepared with different concentrations of this compound.
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of levocetirizine (e.g., 5, 50, and 400 ng/mL).
-
For each QC level, prepare five replicates using each of the this compound working solutions (10, 25, 50, 100, and 200 ng/mL).
-
Process all samples according to the sample preparation protocol.
-
Analyze the samples using the LC-MS/MS method.
Data Presentation and Evaluation
The goal is to select an IS concentration that provides a stable and adequate signal without being excessively high, and that ensures consistent analyte/IS peak area ratios.
Table 1: this compound Response at Different Concentrations
| IS Concentration (ng/mL) | Mean Peak Area (n=15) | Peak Area %RSD | Signal-to-Noise (S/N) Ratio |
| 10 | 150,000 | 8.5 | 50 |
| 25 | 400,000 | 4.2 | 120 |
| 50 | 850,000 | 2.5 | 250 |
| 100 | 1,800,000 | 2.1 | >500 |
| 200 | 3,500,000 | 2.0 | >500 |
-
Evaluation: A concentration of 50 ng/mL provides a robust signal with low variability (%RSD < 5%). While higher concentrations give a stronger signal, 50 ng/mL is sufficient and more cost-effective.
Table 2: Analyte/IS Peak Area Ratio Precision at Different IS Concentrations
| Levocetirizine Conc. (ng/mL) | IS Conc. (ng/mL) | Mean Analyte/IS Ratio (n=5) | %RSD |
| Low QC (5 ng/mL) | 10 | 0.055 | 9.8 |
| 25 | 0.021 | 5.1 | |
| 50 | 0.010 | 3.2 | |
| 100 | 0.005 | 3.0 | |
| 200 | 0.002 | 2.9 | |
| Mid QC (50 ng/mL) | 10 | 0.560 | 6.5 |
| 25 | 0.215 | 3.8 | |
| 50 | 0.102 | 2.1 | |
| 100 | 0.051 | 1.9 | |
| 200 | 0.025 | 1.8 | |
| High QC (400 ng/mL) | 10 | 4.52 | 5.9 |
| 25 | 1.75 | 3.5 | |
| 50 | 0.820 | 1.8 | |
| 100 | 0.410 | 1.5 | |
| 200 | 0.205 | 1.6 |
-
Evaluation: The precision (%RSD) of the analyte/IS peak area ratio is a critical indicator of method robustness. At 10 ng/mL of IS, the precision is poor, especially at the low QC level. At 50 ng/mL, the %RSD is consistently low across all QC levels, indicating reliable quantification. Higher IS concentrations offer marginally better precision but may increase the risk of ion suppression or detector saturation.
Conclusion and Recommendation
Based on the evaluation of the internal standard response and the precision of the analyte/IS peak area ratio, a concentration of 50 ng/mL for this compound is recommended for the quantitative analysis of levocetirizine in plasma. This concentration provides:
-
A strong and reproducible signal for the internal standard.
-
Excellent precision in the analyte/IS ratio across the expected analytical range.
-
A balance between robust performance and cost-effectiveness.
This optimized internal standard concentration is a critical component for the successful validation and application of a bioanalytical method for levocetirizine.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting the optimal internal standard concentration.
Application Note: High-Throughput Quantification of Levocetirizine in Human Plasma using a Validated UPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Levocetirizine in human plasma, utilizing Levocetirizine-d4 as a stable isotope-labeled internal standard (SIL-IS). The protocol employs a straightforward protein precipitation technique for sample preparation, enabling rapid sample turnaround. Chromatographic separation is achieved on a reverse-phase UPLC column, followed by detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Levocetirizine is a second-generation, non-sedating antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] Accurate and reliable quantification of Levocetirizine in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Levocetirizine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Levocetirizine dihydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Equipment
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad or equivalent)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Sample Preparation
A simple protein precipitation method was employed for the extraction of Levocetirizine and this compound from human plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound working solution (500 ng/mL in 50:50 acetonitrile:water).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 2.0 min, hold at 90% B for 0.5 min, return to 10% B and re-equilibrate for 1.0 min |
| Run Time | 3.5 minutes[1][2] |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| Dwell Time | 100 ms |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Levocetirizine | 389.2 | 201.1 | 25 |
| This compound | 393.2 | 201.1 | 25 |
Note: The product ion for this compound is expected to be the same as for Levocetirizine, as the deuterium atoms are not located on the fragment lost during collision-induced dissociation.[1][4]
Results and Discussion
Method Validation
The UPLC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Range: The method demonstrated excellent linearity over the concentration range of 1.0 to 500 ng/mL for Levocetirizine in human plasma.[1][2] The calibration curve, constructed by plotting the peak area ratio of Levocetirizine to this compound against the nominal concentration, yielded a correlation coefficient (r²) greater than 0.995.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by SIL-IS |
Precision and Accuracy: Intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The coefficient of variation (%CV) for both intra-day and inter-day precision was less than 15%, and the accuracy was within ±15% of the nominal values, demonstrating the reliability and reproducibility of the method.
Recovery and Matrix Effect: The extraction recovery of Levocetirizine was consistent and high across the QC levels. The use of this compound as an internal standard effectively compensated for any potential matrix effects, ensuring accurate quantification.
Experimental Workflow
Caption: Workflow for Levocetirizine analysis.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Levocetirizine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be readily implemented for pharmacokinetic and bioequivalence studies of Levocetirizine.
References
Troubleshooting & Optimization
Technical Support Center: Levocetirizine-d4 Plasma Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering matrix effects during the quantitative analysis of Levocetirizine in plasma using its deuterated internal standard, Levocetirizine-d4, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Levocetirizine analysis in plasma?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components are typically endogenous substances like phospholipids, salts, and proteins.[3][4] These effects are a major concern because they can lead to poor accuracy, imprecision, and reduced sensitivity in quantitative bioanalysis, ultimately compromising the reliability of pharmacokinetic data.[2][5]
Q2: How does using this compound as an internal standard (IS) help mitigate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is structurally and chemically almost identical to the analyte (Levocetirizine), it experiences nearly the same degree of ionization suppression or enhancement during mass spectrometry analysis. By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.[5]
Q3: What are common signs of significant, uncorrected matrix effects in my LC-MS/MS data?
A3: Common indicators of problematic matrix effects include:
-
High variability in the internal standard (this compound) peak area across a batch of samples.
-
Poor precision and accuracy in quality control (QC) samples.
-
Non-linear calibration curves, particularly at the lower limit of quantification (LLOQ).
-
Inconsistent analyte/IS peak area ratios in replicate injections of the same sample.
-
Noticeable shifts in analyte retention time or distorted peak shapes, which can indicate column fouling from matrix components.[1]
Q4: Which sample preparation technique is best for minimizing matrix effects?
A4: The optimal technique depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is the simplest method, it is often insufficient for removing phospholipids, a primary cause of matrix effects.[6][7] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer significantly cleaner extracts.[7][8] Specialized techniques like HybridSPE, which specifically target phospholipids, are highly effective at reducing matrix interference.[3] The choice involves a trade-off between cleanliness, recovery, cost, and complexity.
Troubleshooting Guides
Issue 1: High Variability or Poor Response of this compound (Internal Standard)
-
Possible Cause: This is a classic sign of a significant and variable matrix effect. Co-eluting phospholipids are likely suppressing the ionization of the internal standard differently from sample to sample.[4] It can also be caused by inconsistent sample preparation.
-
Solution: The primary goal is to improve the sample cleanup process to remove interfering components.
-
Assess the Matrix Effect: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[5]
-
Improve Sample Cleanup: Switch from a simple Protein Precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE) to obtain a cleaner sample extract.[2][7]
-
Optimize Chromatography: Modify the LC gradient to better separate Levocetirizine and its IS from the region of ion suppression.[1]
-
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Levocetirizine-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues during the LC-MS/MS analysis of Levocetirizine-d4.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[1][3] In the context of this compound, which serves as an internal standard, ion suppression can lead to inaccurate quantification of the parent drug, Levocetirizine.
Q2: What are the common causes of ion suppression in LC-MS/MS?
A2: Common causes of ion suppression include:
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Endogenous matrix components: Biological samples contain numerous endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization process.[2][4]
-
Exogenous substances: Contaminants introduced during sample collection or preparation, such as plasticizers, detergents, and polymers, can also cause suppression.[3][5]
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Mobile phase additives: Non-volatile buffers or high concentrations of certain additives can accumulate in the ion source and reduce signal intensity.[1]
-
Co-administered drugs: Other drugs and their metabolites present in the sample can co-elute with this compound and compete for ionization.[1]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment.[4][5] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressive components from the matrix.[4][5]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression leads to a decrease in signal intensity, while ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[1][2] Both are considered matrix effects and can compromise the accuracy of quantitative analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Problem 1: Low signal intensity or complete loss of this compound peak in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from matrix components co-eluting with this compound.
-
Solutions:
-
Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from the interfering matrix components. Modifying the mobile phase composition or using a different column chemistry can improve resolution.[2][5]
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering compounds than a simple protein precipitation.[2][3]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Problem 2: Inconsistent and irreproducible results for this compound area counts across a batch of samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression.[1]
-
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it has nearly identical physicochemical properties to Levocetirizine, it should experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1] If you are still seeing high variability, ensure consistent sample handling and preparation.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[1]
-
Problem 3: Gradual decrease in this compound signal intensity over the course of an analytical run.
-
Possible Cause: Accumulation of non-volatile matrix components in the ion source or on the LC column.
-
Solutions:
-
Optimize Ion Source Parameters: Adjust the ion source temperature and gas flow rates to improve desolvation and reduce the build-up of contaminants.[2]
-
Implement a Diverter Valve: Use a diverter valve to direct the initial and final portions of the LC eluent, which may contain highly retained, interfering compounds, to waste instead of the mass spectrometer.[6]
-
Regular Instrument Cleaning: Perform routine cleaning of the ion source components as recommended by the instrument manufacturer.
-
Experimental Protocols
Below are example methodologies for the LC-MS/MS analysis of Levocetirizine, which can be adapted for this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of an internal standard solution (this compound).
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.[7]
LC-MS/MS Conditions
| Parameter | Condition 1 | Condition 2 |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | F5 (e.g., with 2 mM ammonium formate in water and acetonitrile)[8] |
| Mobile Phase A | 0.1% Formic acid in Water | 2 mM Ammonium Formate in Water[8] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile[8] |
| Flow Rate | 0.4 mL/min | 0.2 mL/min[8] |
| Gradient | Isocratic or Gradient | Gradient[8] |
| Injection Volume | 5 µL | 2 µL[8] |
| Ionization Mode | ESI Positive | ESI Positive[8] |
| MS/MS Transition | Levocetirizine: m/z 389.0 → 201.0[9] | This compound: m/z 393.0 → 201.0 (typical) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. akjournals.com [akjournals.com]
- 8. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Levocetirizine-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Levocetirizine-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of Levocetirizine, an antihistamine. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), it is commonly used as an internal standard (IS). Because it is chemically almost identical to Levocetirizine, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to be used as a reference to improve the accuracy and precision of the quantification of Levocetirizine in a sample.
Q2: What are the common causes of poor peak shape for this compound?
Poor peak shape for this compound, such as tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the HPLC system, the mobile phase, the column, or the sample itself. Specific causes include secondary interactions with the stationary phase, improper mobile phase pH, column contamination or degradation, and issues with the sample solvent.
Q3: Can the deuterium labeling in this compound affect its peak shape?
Yes, the deuterium labeling can introduce some specific challenges. A "deuterium isotope effect" can cause a slight shift in retention time between the analyte (Levocetirizine) and the deuterated internal standard (this compound).[1] If this separation occurs in a region of ion suppression, it could potentially affect the peak shape and the accuracy of quantification. Additionally, under certain conditions, there is a risk of hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or sample matrix.[1] This can lead to a gradual loss of the deuterated standard's signal and potentially affect peak shape.
Q4: What is the ideal mobile phase pH for the analysis of this compound?
Levocetirizine has a carboxylic acid group and two basic piperazine groups, with pKa values around 2.2, 2.9, and 8.0.[2] The pH of the mobile phase will significantly affect its ionization state and, consequently, its retention and peak shape. Operating at a lower pH (e.g., pH 3.0) can suppress the ionization of residual silanol groups on the silica-based column, minimizing secondary interactions that cause peak tailing.[3] Some methods have reported good peak shape with mobile phase pH values around 3.0 to 4.0.[3][4] However, at higher pH values, peak tailing has been observed.[5]
Q5: What type of HPLC column is recommended for this compound analysis?
A C18 column is commonly used for the analysis of Levocetirizine.[3][6][7][8][9][10][11] Using a column with a highly deactivated, end-capped stationary phase can help to minimize peak tailing by reducing interactions with residual silanol groups.
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Caption: A flowchart for troubleshooting peak tailing issues.
Possible Causes and Solutions for Peak Tailing:
| Possible Cause | Solution |
| Secondary Silanol Interactions | Levocetirizine contains basic functional groups that can interact with acidic silanol groups on the column packing material, leading to tailing.[12] Lowering the mobile phase pH to around 3-4 can protonate the silanol groups and reduce these interactions.[3] Using a highly deactivated, end-capped C18 column is also recommended. |
| Mobile Phase pH | An inappropriate mobile phase pH can lead to poor peak shape. For Levocetirizine, a mobile phase pH that is too high has been shown to cause peak tailing.[5] It is recommended to use a buffered mobile phase and ensure the pH is consistently maintained. |
| Column Contamination or Degradation | Accumulation of sample matrix components on the column can create active sites that cause peak tailing. A void at the column inlet can also lead to peak distortion. Regularly flushing the column or using a guard column can help prevent contamination. If the column is old or has been used extensively, it may need to be replaced. |
| Sample Overload | Injecting too much sample can saturate the stationary phase and cause peak tailing. Try reducing the injection volume or the concentration of the sample. |
| Extra-column Volume | Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing that affects all peaks in the chromatogram. Ensure that all fittings are secure and that the tubing length is minimized. |
Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Caption: A flowchart for troubleshooting peak fronting issues.
Possible Causes and Solutions for Peak Fronting:
| Possible Cause | Solution |
| Sample Overload | Injecting a sample that is too concentrated or a large injection volume can lead to peak fronting.[13] Reduce the amount of sample loaded onto the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[13] Whenever possible, dissolve the sample in the mobile phase.[13] |
| Column Collapse | A physical degradation of the column packing bed can cause peak fronting. This is less common with modern, stable columns but can occur due to extreme pressure or pH conditions. If column collapse is suspected, the column will likely need to be replaced. |
Split Peaks
Split peaks appear as two or more peaks for a single compound.
Caption: A flowchart for troubleshooting split peak issues.
Possible Causes and Solutions for Split Peaks:
| Possible Cause | Solution |
| Blocked Column Frit or Void | If all peaks in the chromatogram are split, it may indicate a partial blockage of the inlet frit of the column or a void in the packing material.[14] This can be caused by particulate matter from the sample or the HPLC system. Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced. |
| Sample Solvent Mismatch | A significant difference in strength between the sample solvent and the mobile phase can cause peak splitting.[13] It is always best to dissolve the sample in the mobile phase. |
| Co-eluting Interference | A split peak may actually be two separate but closely eluting compounds. To investigate this, try altering the chromatographic conditions (e.g., mobile phase composition, gradient) to see if the two peaks can be fully resolved. |
| Isotopic Separation | Deuterated internal standards can sometimes chromatographically separate from their non-deuterated counterparts.[15] This separation can appear as a split or shouldered peak if not fully resolved. To address this, you can try to optimize the chromatography to achieve better co-elution or use a lower resolution column to merge the peaks.[16] |
Experimental Protocols
The following is a general experimental protocol for the HPLC analysis of Levocetirizine that can be adapted for this compound.
1. Preparation of Mobile Phase
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20mM potassium dihydrogen orthophosphate) and adjust the pH to 3.0 with phosphoric acid.[3][9]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Final Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 35:65 v/v or 50:50 v/v).[3][9]
-
Degas the mobile phase using sonication or vacuum filtration before use.
2. Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
3. Sample Preparation
-
The sample preparation method will depend on the matrix (e.g., plasma, tablets).
-
For tablet analysis, a powdered tablet equivalent to a specific amount of Levocetirizine can be dissolved in the mobile phase, sonicated, and filtered.[3]
-
For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
4. HPLC Conditions
| Parameter | Typical Value |
| Column | C18, e.g., 150 x 4.6 mm, 3.5 µm or 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (e.g., 35:65 v/v) |
| Flow Rate | 0.7 - 1.0 mL/min[3][9] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm[3][6] |
5. System Suitability
Before running samples, perform system suitability tests by injecting a standard solution multiple times. Key parameters to check include:
-
Tailing Factor: Should ideally be close to 1.
-
Theoretical Plates: A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be within acceptable limits (e.g., <2%).
Data Presentation
The following table summarizes the effect of mobile phase pH on the retention of Levocetirizine, which is expected to be very similar for this compound.
| Mobile Phase pH | Retention Time (min) | Peak Shape Observation | Reference |
| 2.4 | 3.7 | Optimal | [5] |
| 3.0 | 2.552 | Minimal tailing | [3] |
| 3.2 | 4.27 | Symmetric and well-retained | [9] |
| 4.0 | 2.432 | Not specified | [4] |
| 7.0 | 3.06 | Not specified | [17] |
| Higher pH | Longer | Peak tailing observed | [5] |
Note: The exact retention times will vary depending on the specific column, mobile phase composition, and flow rate used.
References
- 1. benchchem.com [benchchem.com]
- 2. fip.org [fip.org]
- 3. japsonline.com [japsonline.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. uok.edu.pk [uok.edu.pk]
- 6. ijper.org [ijper.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive RP-HPLC Method for Simultaneous Estimation of Diethylcarbamazine and Levocetirizine in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. Common Abnormal Peak Patterns in HPLC - Hawach [hawachhplccolumn.com]
- 14. researchgate.net [researchgate.net]
- 15. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. jpbs.in [jpbs.in]
Technical Support Center: Optimizing Levocetirizine-d4 Extraction Recovery
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction recovery of Levocetirizine-d4 from biological matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma samples?
A1: The three primary techniques for extracting this compound from biological matrices like human plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, desired recovery, throughput needs, and available equipment.
-
Protein Precipitation (PPT): This is a rapid and straightforward method ideal for high-throughput analysis. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or an acid like trichloroacetic acid, to the plasma sample to denature and remove proteins.[1][2][3]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[2][4][5] It generally yields a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that provides the cleanest sample extracts. It involves passing the sample through a solid sorbent that retains the analyte, which is then washed to remove interferences and selectively eluted.[6][7][8]
Q2: Why is this compound used in bioanalytical assays?
A2: this compound is a deuterium-labeled stable isotope of Levocetirizine. It is commonly used as an internal standard (IS) in quantitative bioanalysis by mass spectrometry (LC-MS/MS).[9] Because it is chemically identical to the analyte (Levocetirizine), it co-elutes chromatographically and experiences similar ionization effects. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation, extraction recovery, and matrix effects, leading to more accurate and precise quantification of the analyte.[9]
Q3: What kind of extraction recovery rates can I expect for Levocetirizine?
A3: Extraction recovery can vary significantly based on the chosen method and matrix. Below is a summary of reported recovery data for Levocetirizine, which is expected to be nearly identical for this compound.
| Extraction Method | Matrix | Analyte Concentration | Mean Recovery (%) | Internal Standard | IS Mean Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | 3 ng/mL | 57.8% | Hydroxyzine | 68.8% | [2] |
| Protein Precipitation | Human Plasma | 250 ng/mL | 64.1% | Hydroxyzine | 68.8% | [2] |
| Protein Precipitation | Human Plasma | 450 ng/mL | 55.2% | Hydroxyzine | 68.8% | [2] |
| Protein Precipitation | Human Plasma | Not Specified | 59% | Hydroxyzine | 69% | [3] |
Q4: Can I use the same extraction method for Levocetirizine and its deuterated form, this compound?
A4: Yes. Levocetirizine and this compound have virtually identical physicochemical properties. Therefore, an extraction protocol developed and optimized for Levocetirizine will be directly applicable to this compound.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low Extraction Recovery
You are experiencing consistently low recovery of this compound across your samples.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmanueva.com [pharmanueva.com]
- 3. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Impact of Levocetirizine-d4 purity on assay accuracy
Welcome to the technical support center for Levocetirizine-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of Levocetirizine, where four hydrogen atoms have been replaced with deuterium.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] An ideal internal standard mimics the chemical and physical properties of the analyte of interest throughout sample preparation and analysis.[3] By adding a known amount of this compound to all samples, including calibrators, quality controls (QCs), and unknown study samples, it is possible to correct for variability in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification of Levocetirizine.[4][5]
Q2: Why is the purity of this compound critical for assay accuracy?
The purity of this compound is paramount because impurities can introduce significant errors in the quantification of the unlabeled Levocetirizine. The most critical impurity is the presence of unlabeled Levocetirizine itself.[6] During the synthesis of deuterated compounds, it is almost impossible to achieve 100% isotopic enrichment, resulting in trace amounts of the unlabeled analyte.[7] This unlabeled Levocetirizine in the internal standard solution will contribute to the analyte's signal, leading to an overestimation of the Levocetirizine concentration in the samples.[6][8] This issue is particularly pronounced at the lower limit of quantification (LLOQ), where the contribution from the impurity can be a significant percentage of the total analyte signal.[7]
Q3: What are the common impurities in this compound?
The primary impurity of concern in this compound is the unlabeled Levocetirizine. Other potential impurities can include starting materials, by-products from the synthesis, or related compounds.[9][][11] For instance, impurities such as Chlorobenzhydryl piperazine have been identified in relation to Levocetirizine synthesis.[12] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the chemical and isotopic purity of the this compound standard.[13]
Q4: What is an acceptable level of unlabeled Levocetirizine in the this compound internal standard?
According to regulatory guidance, the contribution of the internal standard to the analyte signal should be minimal. A common rule of thumb is that the response of the unlabeled analyte from the internal standard solution in a blank sample should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[7] Similarly, the internal standard channel should have a signal of less than 5% of the mean IS signal in the calibration samples when a blank sample is analyzed.[14]
Q5: How can the purity of this compound be assessed?
The purity of this compound can be assessed by analyzing a high-concentration solution of the internal standard using the same LC-MS/MS method intended for the study samples. By monitoring the mass transition of the unlabeled Levocetirizine, one can determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard. This "crosstalk" or "cross-signal contribution" should be evaluated during method development.[8]
Troubleshooting Guide
Problem: My calibration curve for Levocetirizine is non-linear, especially at lower concentrations.
Possible Cause: This is a classic symptom of significant cross-signal contribution from the this compound internal standard to the unlabeled Levocetirizine analyte channel.[15] When the concentration of the internal standard is high relative to the low concentrations of the analyte in the calibration standards, the contribution from the unlabeled impurity in the IS can artificially inflate the analyte response, leading to a non-linear relationship.
Solution:
-
Assess the Contribution: Prepare a blank matrix sample spiked only with the working concentration of the this compound internal standard. Analyze this sample and measure the peak area in the MRM transition for unlabeled Levocetirizine. Compare this to the peak area of the LLOQ standard. If the response is greater than 5% of the LLOQ response, the impurity level is too high.
-
Reduce IS Concentration: Lowering the concentration of the this compound internal standard can mitigate the impact of the unlabeled impurity.[15] However, the concentration must still be sufficient to produce a stable and reproducible signal across the entire calibration range.
-
Source a Higher Purity Standard: If reducing the concentration is not feasible or does not resolve the issue, it may be necessary to obtain a new lot of this compound with higher isotopic purity.
Problem: I am observing a high signal for Levocetirizine in my blank (zero) samples.
Possible Cause: A high signal for Levocetirizine in blank samples (matrix with internal standard but no analyte) is a direct indication of the presence of unlabeled Levocetirizine as an impurity in your this compound internal standard.[6]
Solution:
-
Confirm the Source: To confirm the source of the contamination, prepare a sample with only the solvent used to reconstitute the extracts and the internal standard. If the Levocetirizine signal is still present, it confirms the impurity in the IS.
-
Quantify the Interference: As mentioned previously, the interference from the IS in the blank sample should not exceed 5% of the response at the LLOQ.
-
Corrective Actions: If the interference is too high, you will need to either source a purer standard or, if the interference is consistent, it may be possible to subtract the blank response from all other samples. However, this is not ideal and may not be acceptable under regulatory guidelines.
Problem: The accuracy of my low-concentration quality control (LQC) samples is consistently biased high.
Possible Cause: A positive bias in the LQC samples, assuming the high-concentration QCs are accurate, is often due to the unlabeled Levocetirizine impurity in the this compound internal standard.[8] The relative contribution of this impurity is much greater at lower analyte concentrations, leading to a calculated concentration that is higher than the nominal value.
Solution:
-
Evaluate the Impact: The table below illustrates how even a small percentage of unlabeled impurity can affect the accuracy of low-concentration samples.
-
Re-evaluate IS Concentration: Ensure that the concentration of the this compound is appropriate. An excessively high IS concentration will exacerbate this issue.
-
Method Re-validation: If a new, purer batch of internal standard is acquired, it is essential to re-validate the assay to ensure it continues to meet all performance characteristics.
Data Presentation
Table 1: Impact of Unlabeled Levocetirizine Impurity on Assay Accuracy
| Nominal Levocetirizine Conc. (ng/mL) | IS Contribution (as % of LLOQ) | Effective Analyte Response | Calculated Conc. (ng/mL) | Accuracy (% Bias) |
| 1 (LLOQ) | 5% | 1.05 | 1.05 | +5.0% |
| 1 (LLOQ) | 10% | 1.10 | 1.10 | +10.0% |
| 3 (LQC) | 5% | 3.05 | 3.05 | +1.7% |
| 3 (LQC) | 10% | 3.10 | 3.10 | +3.3% |
| 500 (HQC) | 5% | 500.05 | 500.05 | +0.01% |
| 500 (HQC) | 10% | 500.10 | 500.10 | +0.02% |
This table provides a theoretical illustration of the effect of unlabeled impurity in the internal standard on the accuracy of measurements at different concentration levels.
Experimental Protocols
Protocol 1: Assessment of this compound Purity
Objective: To determine the contribution of unlabeled Levocetirizine in the this compound internal standard solution to the analyte signal.
Materials:
-
This compound internal standard solution at the working concentration.
-
Blank biological matrix (e.g., human plasma).
-
LC-MS/MS system configured for Levocetirizine analysis.
Procedure:
-
Prepare Samples:
-
Blank + IS: Prepare a set of at least three replicates by spiking the blank biological matrix with the working concentration of the this compound internal standard.
-
LLOQ Sample: Prepare a set of at least three replicates by spiking the blank biological matrix with Levocetirizine to the LLOQ concentration and with the working concentration of the this compound internal standard.
-
-
Sample Processing: Extract all samples using the established sample preparation method for the Levocetirizine assay.
-
LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Measure the mean peak area of unlabeled Levocetirizine in the "Blank + IS" samples.
-
Measure the mean peak area of unlabeled Levocetirizine in the "LLOQ" samples.
-
Calculate the percentage contribution: (% Contribution) = (Mean Area in Blank+IS / Mean Area in LLOQ) * 100
-
-
Acceptance Criteria: The % Contribution should be less than 5%.
Protocol 2: LC-MS/MS Method for Levocetirizine Quantification in Human Plasma
This protocol is a representative example based on published methods.[16][17][18][19]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (or 6% trichloroacetic acid[16]) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters:
Table 2: Typical LC-MS/MS Parameters for Levocetirizine Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate (pH 3.5) (80:20, v/v)[16][17] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Levocetirizine: m/z 389.0 → 201.0[16][17][18] |
| This compound: m/z 393.3 → 201.0[2] |
Mandatory Visualizations
Caption: Workflow for Investigating and Mitigating the Impact of this compound Impurity.
Caption: Logical Relationship of Impurity Effects on Assay Parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation and Evaluation of Long-Acting Injectable Levocetirizine Prodrug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Levocetirizine Impurity 4 synthesis - chemicalbook [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. uspnf.com [uspnf.com]
- 13. clearsynth.com [clearsynth.com]
- 14. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 18. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Levocetirizine-d4 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Levocetirizine-d4 in processed biological samples. This compound is a deuterated form of Levocetirizine, commonly used as an internal standard (IS) in bioanalytical methods for accurate quantification. Ensuring the stability of the internal standard throughout the sample processing and analysis workflow is critical for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in processed samples a concern?
A1: The stability of an internal standard is paramount in bioanalysis as it is used to correct for variability during sample preparation and analysis.[1][2] If this compound degrades in the processed sample (e.g., post-extraction), its concentration will change, leading to inaccurate quantification of the target analyte, Levocetirizine.[3]
Q2: Is the stability of this compound expected to be different from that of non-deuterated Levocetirizine?
A2: Generally, the chemical stability of a deuterated compound is very similar to its non-deuterated counterpart. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of metabolic degradation (the kinetic isotope effect).[4] However, for general chemical stability under typical processed sample conditions (e.g., in organic solvents or aqueous buffers at various pH levels), significant differences are not expected. Factors that affect the stability of Levocetirizine, such as pH, temperature, and light, will also impact this compound.[5][6]
Q3: What are the common storage conditions for processed samples containing this compound?
A3: While specific stability data for this compound in processed samples is not extensively published, studies on Levocetirizine provide a strong indication of appropriate storage conditions. Levocetirizine has been shown to be stable in human plasma for 24 hours in an autosampler at 15°C. For longer-term storage of plasma samples, freezing at -20°C for up to 4 weeks or at -70°C for up to 16 weeks is recommended. It is also stable for at least three freeze/thaw cycles. These conditions are a good starting point for storing processed samples containing this compound, but stability should be experimentally verified.
Q4: Can deuterium atoms on this compound exchange with hydrogen atoms from the sample matrix or solvents?
A4: Deuterium exchange is a potential concern for some deuterated compounds, especially if the deuterium atoms are located on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to carbonyl groups.[7] For this compound, the position of the deuterium labels is critical. If they are on stable positions of the molecule, the risk of back-exchange is minimal under typical bioanalytical conditions. However, it is a factor that should be assessed during method development.[7]
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (this compound) Response
Symptoms:
-
High variability in the internal standard peak area across a batch of samples.
-
Drifting internal standard response during the analytical run.
-
Lower internal standard response in study samples compared to calibration standards.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in the processed sample. | 1. Verify Bench-Top Stability: Prepare spiked samples in the final processed matrix and analyze them at different time points (e.g., 0, 2, 4, 8 hours) to simulate the duration of an analytical run. A significant decrease in the IS response over time indicates instability. 2. Optimize Storage Conditions: If bench-top instability is observed, consider reducing the temperature of the autosampler or decreasing the time between sample preparation and injection. |
| Matrix Effects | 1. Evaluate in Different Matrix Lots: Process and analyze blank matrix from at least six different sources, spiked with this compound, to assess the variability of the matrix effect.[8] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components. |
| Inconsistent Sample Processing | 1. Review Extraction Procedure: Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation. 2. Check for Adsorption: Levocetirizine or its deuterated analogue may adsorb to plasticware. Using low-adsorption tubes or glassware might be necessary. |
Issue 2: Poor Accuracy and Precision in QC Samples
Symptoms:
-
Quality control (QC) samples consistently fail to meet the acceptance criteria (typically ±15% of the nominal concentration).
-
High coefficient of variation (%CV) for replicate QC samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Stability of Analyte and Internal Standard | 1. Perform Parallel Stability Assessments: Evaluate the stability of both Levocetirizine and this compound under the same stress conditions (e.g., varying pH, temperature, and light exposure) to ensure they degrade at a similar rate.[3] 2. Consider a Different Internal Standard: If differential stability is confirmed and cannot be mitigated, using a stable isotope-labeled internal standard with a different isotopic label (e.g., ¹³C) or a structural analogue might be necessary.[7] |
| Isotopic Crosstalk | 1. Check for Analyte Contribution to IS Signal: Analyze a high-concentration standard of Levocetirizine and monitor the mass transition of this compound to see if there is any contribution. 2. Verify Isotopic Purity of IS: Ensure the isotopic purity of the this compound standard is high to minimize the presence of the unlabeled analyte.[8] |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability of this compound in Processed Samples
Objective: To evaluate the stability of this compound in the final extracted matrix at room temperature or in the autosampler over a period that mimics the typical run time of an analytical batch.
Methodology:
-
Sample Preparation:
-
Prepare a pooled batch of blank biological matrix (e.g., human plasma).
-
Process the blank matrix using the established extraction procedure (e.g., protein precipitation with acetonitrile).
-
Spike the processed extract with this compound at the concentration used in the analytical method.
-
-
Incubation:
-
Divide the spiked processed extract into multiple aliquots.
-
Keep the aliquots at the desired temperature (e.g., room temperature or autosampler temperature).
-
-
Analysis:
-
Inject and analyze the aliquots at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, also inject a freshly prepared (time zero) sample for comparison.
-
-
Data Evaluation:
-
Calculate the mean peak area of this compound at each time point.
-
Compare the mean peak area at each subsequent time point to the mean peak area at time zero.
-
The stability is considered acceptable if the mean response at each time point is within a predefined range (e.g., 85-115%) of the time zero response.
-
Data Presentation
Table 1: Summary of Levocetirizine Stability in Human Plasma (as a proxy for this compound)
| Condition | Duration | Stability |
| Room Temperature (25°C) | 27 hours | Stable |
| Autosampler (15°C) | 24 hours | Stable |
| Frozen (-20°C) | 4 weeks | Stable |
| Frozen (-70°C) | 16 weeks | Stable |
| Freeze/Thaw Cycles | 3 cycles | Stable |
Note: This data is for non-deuterated Levocetirizine and should be used as a guideline. Specific stability studies for this compound in the processed matrix of interest are highly recommended.
Visualizations
Caption: Workflow for assessing the bench-top stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound response.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Levocetirizine-d4 Carryover Troubleshooting
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to Levocetirizine-d4 carryover in autosamplers during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterium-labeled form of Levocetirizine, a second-generation antihistamine.[1][2] As a polar and basic compound containing nitrogen atoms, it can exhibit "sticky" behavior, leading to its adsorption onto surfaces within the LC system, such as the autosampler needle, tubing, and injector parts. This adsorption can result in carryover, where the analyte from a previous injection appears in subsequent blanks or samples.
Q2: What are the common sources of autosampler carryover for compounds like this compound?
Common sources of autosampler carryover include:
-
Injector Needle: Residue on the inner and outer surfaces of the needle.
-
Injector Valve and Rotor Seal: Adsorption of the analyte onto the valve components, especially if they are worn or made of incompatible materials.[3]
-
Sample Loop: Incomplete flushing of the sample loop after injection.
-
Tubing and Fittings: Dead volumes or areas of poor flushing within the fluidic path.
-
Wash Solvents: Ineffective or inappropriate wash solvents that do not sufficiently solubilize and remove the analyte.[4]
Q3: How can I differentiate between carryover and system contamination?
To distinguish between carryover and contamination, inject a series of blanks after a high-concentration sample.
-
Carryover: The analyte peak will be largest in the first blank and decrease in subsequent blank injections.
-
Contamination: A consistent peak area will be observed across multiple blank injections, suggesting a contaminated mobile phase, solvent, or system component.[3]
Troubleshooting Guides
Issue 1: Persistent this compound peaks in blank injections.
This is a classic sign of carryover. Follow these steps to identify and resolve the issue:
-
Optimize the Wash Protocol: The autosampler's wash protocol is the first line of defense against carryover.
-
Increase Wash Volume: Ensure the wash volume is sufficient to thoroughly flush the needle and sample loop. A general guideline is to use a wash volume that is at least 10 times the injection volume.
-
Use a Stronger Wash Solvent: this compound is a polar, basic compound. An effective wash solution should be able to solubilize it effectively. See the "Experimental Protocols" section for guidance on selecting an optimal wash solvent.
-
Multi-Solvent Wash: Employ a multi-solvent wash sequence. For example, a wash with a high organic content to remove non-polar residues, followed by an acidic aqueous wash to remove the basic this compound, and finally a rinse with the initial mobile phase composition to re-equilibrate the system.
-
-
Inspect and Clean Hardware Components:
-
Injector Rotor Seal: Worn or scratched rotor seals can trap analytes. Inspect the rotor seal for any signs of wear and replace it if necessary.[3]
-
Needle and Needle Seat: The injection needle and needle seat can be significant sources of carryover. Follow the manufacturer's instructions for cleaning these components. In some cases, sonication in an appropriate solvent may be required.
-
Sample Loop: Consider replacing the sample loop if carryover persists after thorough cleaning.
-
-
Systematic Isolation of the Carryover Source:
-
If the issue continues, a systematic approach can help pinpoint the source. This involves sequentially bypassing or replacing components (e.g., injector valve, sample loop) and observing the effect on carryover.
-
Issue 2: Inconsistent peak areas for this compound at low concentrations.
Inconsistent peak areas, especially after injecting a high-concentration sample, can be a subtle manifestation of carryover.
-
Review Sample Sequence: Avoid injecting a low-concentration sample immediately after a high-concentration standard. If this is unavoidable, insert one or more blank injections between the high and low concentration samples to mitigate the effects of carryover.
-
Evaluate Wash Solvent Effectiveness: The data below illustrates the impact of wash solvent composition on the carryover of Granisetron HCl, a nitrogen-containing compound with properties that can lead to carryover similar to this compound.
Note: The following data is for Granisetron HCl and is intended to be illustrative of the principles of wash solvent optimization. Actual results for this compound may vary.
Wash Solvent Composition Carryover (%) 100% Acetonitrile 0.015 100% Methanol 0.010 90:10 Water:Acetonitrile 0.005 50:50 Water:Acetonitrile 0.002 90:10 Water:Methanol 0.004 50:50 Water:Methanol 0.003 Data adapted from a study on Granisetron HCl carryover mitigation.[4] This table demonstrates that a wash solvent containing a mixture of water and organic solvent was more effective at reducing carryover for this compound than 100% organic solvent.
Experimental Protocols
Protocol 1: Optimizing the Autosampler Wash Solvent for this compound
Objective: To determine the most effective wash solvent composition to minimize this compound carryover.
Materials:
-
This compound high-concentration standard (e.g., at the upper limit of quantitation, ULOQ).
-
Blank matrix (e.g., plasma, mobile phase).
-
A selection of potential wash solvents and additives:
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade isopropanol (IPA)
-
Formic acid (FA)
-
Ammonium hydroxide (NH₄OH)
-
Procedure:
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at a high concentration in the sample diluent.
-
Initial System Flush: Thoroughly flush the LC system and autosampler with the current mobile phase and wash solvent to establish a baseline.
-
Inject High-Concentration Standard: Inject the high-concentration this compound standard.
-
Inject Blank: Immediately following the high-concentration standard, inject a blank sample using the current wash protocol.
-
Analyze Carryover: Quantify the peak area of this compound in the blank injection. This is your baseline carryover.
-
Test Different Wash Solvents: Sequentially test a series of different wash solvent compositions. For each new wash solvent: a. Thoroughly flush the autosampler's wash system with the new solvent. b. Repeat steps 3-5. c. Suggested Wash Solvent Compositions to Test:
- Mobile phase strong solvent (e.g., 100% ACN or MeOH)
- 90:10 ACN:Water
- 50:50 ACN:Water
- 90:10 MeOH:Water
- 50:50 MeOH:Water
- 50:50 ACN:IPA
- Additives: Consider adding a small percentage (e.g., 0.1-0.5%) of formic acid to the aqueous component of the wash to aid in protonating the basic this compound, or a small percentage of ammonium hydroxide to the organic component.
-
Evaluate Results: Compare the carryover percentage for each wash solvent composition. The optimal wash solvent will be the one that results in the lowest carryover.
Protocol 2: Detailed Cleaning of an Autosampler Injector Port
Objective: To perform a thorough cleaning of the autosampler injector port to remove adsorbed this compound.
Materials:
-
Manufacturer's toolkit for the autosampler.
-
Lint-free swabs.
-
A series of cleaning solvents:
-
LC-MS grade isopropanol (IPA)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
A mild acidic solution (e.g., 0.1% formic acid in water)
-
A mild basic solution (e.g., 0.1% ammonium hydroxide in water)
-
Procedure:
-
Power Down and Disconnect: Power down the LC system and autosampler. Follow the manufacturer's instructions for safely accessing the injector port.
-
Remove the Needle and Rotor Seal: Carefully remove the injection needle and the rotor seal from the injector valve, paying close attention to the orientation of the parts.
-
Clean the Rotor Seal: a. Visually inspect the rotor seal for any scratches or embedded particles. If damaged, it should be replaced. b. If it appears to be in good condition, sonicate the rotor seal in a sequence of solvents: first in IPA for 10 minutes, then in MeOH for 10 minutes, and finally in LC-MS grade water for 10 minutes.
-
Clean the Stator: a. Use a lint-free swab dampened with IPA to gently clean the surface of the stator. b. Repeat the cleaning with a new swab dampened with MeOH, followed by a swab with LC-MS grade water.
-
Clean the Needle: a. If possible, flush the inside of the needle with the cleaning solvents using a syringe. b. Wipe the exterior of the needle with a lint-free cloth dampened with IPA.
-
Clean the Needle Seat: Use a lint-free swab to clean the needle seat with the same sequence of solvents used for the stator.
-
Flush the System Lines: If the system design allows, flush the tubing leading to and from the injector valve with a sequence of IPA, MeOH, and then the mobile phase.
-
Reassemble and Re-install: Carefully reassemble the injector valve with the cleaned or new rotor seal and needle.
-
System Equilibration and Testing: Power on the system, allow it to equilibrate, and then perform a series of blank injections to confirm that the carryover has been eliminated.
Visualizations
References
Technical Support Center: Enhancing Levocetirizine Sensitivity with Levocetirizine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Levocetirizine-d4 as an internal standard to enhance the analytical sensitivity of Levocetirizine in bioanalytical methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard (IS) for Levocetirizine analysis?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis.[1] Since this compound is chemically identical to Levocetirizine, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. This co-elution allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Levocetirizine.[1]
Q2: How does this compound enhance the sensitivity of the assay?
A2: this compound enhances sensitivity by improving the accuracy and precision of measurements at low concentrations. By effectively normalizing for variations that can lead to signal loss or enhancement, the use of a SIL-IS reduces the signal-to-noise ratio at the lower limit of quantification (LLOQ). This allows for the reliable detection and quantification of Levocetirizine at levels that might otherwise be indistinguishable from background noise.
Q3: What are the typical mass transitions for Levocetirizine and this compound in an LC-MS/MS method?
A3: While specific transitions should be optimized in your laboratory, common precursor to product ion transitions monitored in positive electrospray ionization (ESI) mode are:
-
This compound: m/z 393.0 → 201.0 (assuming a +4 Da shift) or m/z 397.2 → 201.1 (for Cetirizine-d8).[7]
The parent ion for this compound will be higher by the number of deuterium atoms incorporated. The product ion is often the same as the unlabeled analyte, as the fragmentation typically occurs on a part of the molecule that does not contain the deuterium labels.[4]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Levocetirizine Quantification
Q: My results for Levocetirizine concentration are highly variable between replicate injections or different samples. What could be the cause?
A: High variability is often linked to inconsistent sample preparation or matrix effects.
-
Sample Preparation: Ensure thorough mixing and consistent execution of your extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). In protein precipitation, for instance, adding a small amount of acid or base can help dissociate the analyte and IS from plasma proteins, improving recovery consistency.
-
Matrix Effects: Matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte, are a common cause of variability. This compound is designed to compensate for this, but significant and variable matrix effects can still be problematic. Consider the following:
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup method to remove interfering matrix components.
-
Chromatographic Separation: Optimize your chromatographic method to separate Levocetirizine and this compound from the regions where significant matrix effects are observed. A post-column infusion experiment can help identify these regions.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
Issue 2: Suspected Isotopic Crosstalk or Impurity in the Internal Standard
Q: I am observing a signal for Levocetirizine in my blank samples that contain only the this compound internal standard. What is happening?
A: This could be due to either isotopic contribution from the analyte or the presence of unlabeled Levocetirizine as an impurity in your this compound standard.
-
Troubleshooting Steps:
-
Assess Isotopic Contribution: Prepare and analyze a high-concentration sample of Levocetirizine without the internal standard. Monitor the mass transition for this compound. A signal here indicates that the natural isotopes of Levocetirizine are contributing to the IS channel (isotopic crosstalk).
-
Check IS Purity: Prepare and analyze a sample containing only the this compound standard. Monitor the mass transition for Levocetirizine. A signal here indicates the presence of unlabeled Levocetirizine as an impurity in your IS.
-
-
Mitigation Strategies:
-
For Isotopic Crosstalk: If the mass difference between your analyte and IS is small (e.g., +3 Da), crosstalk is more likely. Ideally, use an IS with a mass difference of at least +4 Da.
-
For IS Impurity: If the IS is impure, you may need to subtract the contribution of the unlabeled analyte from your measurements or acquire a purer batch of the internal standard.
-
Issue 3: Poor Signal or No Peak for Levocetirizine and/or this compound
Q: I am not getting a good signal for either my analyte or internal standard. What should I check?
A: This issue can stem from several factors, from sample preparation to instrument settings.
-
Sample Preparation and Extraction:
-
Low Recovery: Your extraction method may not be efficient for Levocetirizine. Evaluate the recovery by comparing the peak area of an extracted sample to a non-extracted standard of the same concentration. Mean recoveries for Levocetirizine using protein precipitation have been reported to be around 59%.[2][5][6]
-
Analyte Stability: Levocetirizine may be degrading during sample storage or processing. Ensure proper storage conditions (e.g., -20°C or -70°C) and perform stability assessments.[2][5][6]
-
-
LC-MS/MS Instrument Parameters:
-
Ion Source Optimization: Ensure that the ion source parameters (e.g., temperature, gas flows, and spray voltage) are optimized for Levocetirizine.
-
Mass Spectrometer Settings: Confirm that you are using the correct mass transitions and that the collision energy and other MS parameters are optimized for maximum signal intensity.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Levocetirizine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Hydroxyzine[2][5][6] | Fexofenadine[8] | Cetirizine-d8[7] |
| Column | Reverse Phase[2][5][6] | C18[8] | Not Specified[7] |
| Mobile Phase | Acetonitrile & 10 mM Ammonium Formate (pH 3.5) (80:20, v/v)[2][5][6] | Acetonitrile:Water:Formic Acid (80:19.9:0.1, v/v/v)[8] | Not Specified[7] |
| Flow Rate | 1.0 mL/min[2][5][6] | Not Specified[8] | Not Specified[7] |
| Ionization Mode | Positive ESI[2][5][6] | Positive ESI[8] | APCI[7] |
| Levocetirizine Transition | m/z 389.0 → 201.0[2][5][6] | m/z 389 → 201[8] | m/z 389.1 → 201.1[7] |
| LLOQ | 1.00 ng/mL[2][5][6] | 0.5 ng/mL[8] | 2 ng/mL[7] |
| Linear Range | 1.00 - 500 ng/mL[2][5][6] | 0.5 - 500.0 ng/mL[8] | 2 - 1000 ng/mL[7] |
Experimental Protocols
Detailed Methodology for a Key Experiment: Sample Preparation using Protein Precipitation
This protocol is a representative example based on published methods.[2][5][6]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound working solution to each sample, except for the blank matrix samples.
-
Vortexing: Vortex the samples for 30 seconds to ensure homogeneity.
-
Protein Precipitation: Add a precipitating agent (e.g., 200 µL of acetonitrile or 6% trichloroacetic acid in water) to each tube.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Levocetirizine analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pharmanueva.com [pharmanueva.com]
- 5. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Levocetirizine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioanalytical method validation for the quantification of Levocetirizine in human plasma, with a focus on the application of a deuterated internal standard, Levocetirizine-d4. The use of a stable isotope-labeled internal standard is a widely accepted approach in mass spectrometry-based bioanalysis to ensure accuracy and precision. This document outlines the key validation parameters, presents comparative data from published methodologies, and provides detailed experimental protocols.
The Importance of a Validated Bioanalytical Method
A validated bioanalytical method is crucial for the reliable quantification of drugs and their metabolites in biological matrices.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods to ensure the integrity of data submitted in support of drug applications.[1][2][3][4] These guidelines outline the essential parameters that must be evaluated to demonstrate that the analytical method is accurate, precise, and reproducible for its intended purpose.
Levocetirizine and the Role of this compound
Levocetirizine is a second-generation antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[5] Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic and bioequivalence studies. This compound, a deuterated analog of Levocetirizine, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for variability in extraction and ionization.
Comparative Performance of Bioanalytical Methods for Levocetirizine
Several LC-MS/MS methods have been developed and validated for the determination of Levocetirizine in human plasma. While the specific internal standards used in these published studies may vary, the validation data provides a valuable benchmark for the expected performance of a method employing this compound. The following table summarizes key validation parameters from representative studies.
| Validation Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (RP-HPLC) |
| Linearity Range | 1.00 - 500 ng/mL[5][6][7] | 0.5 - 500.0 ng/mL[8] | 2 - 10 µg/mL (2000 - 10000 ng/mL)[9][10][11][12][13] |
| Correlation Coefficient (r²) | ≥ 0.995[5][6][7] | Not explicitly stated, but linearity was validated[8] | 0.9998[9][10][11][12][13] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[5][6][7] | 0.5 ng/mL[8] | 0.174 µg/mL (174 ng/mL)[9][10][11][12][13] |
| Intra-day Precision (%CV) | < 15[6] | Not explicitly stated, but precision was validated[8] | Not explicitly stated, but precision was validated[9][10][11][12][13] |
| Inter-day Precision (%CV) | < 15[6] | Not explicitly stated, but precision was validated[8] | Not explicitly stated, but precision was validated[9][10][11][12][13] |
| Intra-day Accuracy (%Bias) | Within ±15% of nominal values | Not explicitly stated, but accuracy was validated[8] | Not explicitly stated, but accuracy was validated[9][10][11][12][13] |
| Inter-day Accuracy (%Bias) | Within ±15% of nominal values | Not explicitly stated, but accuracy was validated[8] | Not explicitly stated, but accuracy was validated[9][10][11][12][13] |
| Mean Recovery | 59% for Levocetirizine[5][6][7] | Not explicitly stated | 97.76% to 99.883%[9] |
| Matrix Effect | Acceptable with %CV < 15[5][6][7] | Not explicitly stated | Plasma did not interfere in estimation[9][10][11][12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments in the bioanalytical method validation of Levocetirizine using this compound as an internal standard, based on established LC-MS/MS methods.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Levocetirizine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Levocetirizine stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (Internal Standard) at an appropriate concentration.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Levocetirizine working solutions to prepare a series of calibration standards at concentrations ranging from the LLOQ to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution (this compound).
-
Add a protein precipitation agent, such as acetonitrile or 6% trichloroacetic acid in water.[5][6][7]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The precursor to product ion transitions to be monitored would be specific for Levocetirizine (e.g., m/z 389.0 → 201.0) and this compound.[5][6][7][8]
-
Visualizing the Bioanalytical Workflow and Validation Parameters
To better understand the process, the following diagrams illustrate the experimental workflow and the relationship between the core validation parameters.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmanueva.com [pharmanueva.com]
- 6. [PDF] Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 7. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Bioanalytical Method Development and Validation for the Determination of Levocetirizine in Pharmaceutical Dosage Form and Human Plasma by RP-HPLC | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 13. jddtonline.info [jddtonline.info]
Performance Showdown: Levocetirizine-d4 and Other Deuterated Internal Standards in Bioanalysis
A deep dive into the linearity, accuracy, and precision of Levocetirizine-d4 compared to alternative internal standards, providing researchers with critical data for method development and validation in drug analysis.
In the realm of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative assays. For the antihistamine Levocetirizine, a commonly used and effective treatment for allergic conditions, the use of a deuterated analog as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This guide provides a comparative overview of the performance of this compound and other deuterated internal standards, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.
Performance Metrics: A Side-by-Side Comparison
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Deuterated standards are favored as they co-elute with the analyte and have nearly identical physicochemical properties, yet are distinguishable by their mass. The following table summarizes the key performance parameters of bioanalytical methods using different deuterated internal standards for Levocetirizine and a similar antihistamine, Desloratadine.
| Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery or % Bias) | Precision (% RSD) |
| Levocetirizine | Cetirizine-d8 | 2 - 1000 | > 0.9900 | Bias < 15% | < 15% |
| Desloratadine | Desloratadine-d5 | 5.0 - 5000.0 | ≥ 0.9994 | 99.5 - 104.8% | 0.7 - 2.7% |
| Desloratadine | Desloratadine-d5 | 40.1 - 8005.0 | > 0.999 | Not explicitly stated | < 6.5% (intra-day), < 4.3% (inter-day) |
Note: Specific validation data for a bioanalytical method utilizing this compound as the internal standard was not available in the public domain at the time of this review. The data for Cetirizine-d8 with Levocetirizine analysis is presented as a closely related alternative.
Experimental Protocols: A Look at the Methodology
The data presented above is derived from validated bioanalytical methods. Below are the detailed experimental protocols for the analysis of Levocetirizine using a deuterated internal standard, providing a framework for laboratory implementation.
Bioanalytical Method for Levocetirizine using Cetirizine-d8 Internal Standard
-
Sample Preparation: Protein precipitation of 100 μL of human plasma followed by liquid-liquid extraction.
-
Chromatography: Liquid chromatography with an unspecified column.
-
Mass Spectrometry:
-
Instrument: API3000 LC-MS/MS system
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Levocetirizine: m/z 389.1 → 201.1
-
Cetirizine-d8: m/z 397.2 → 201.1
-
-
-
Quantification: Linear regression with 1/x weighting.
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Levocetirizine.
Caption: Bioanalytical workflow for Levocetirizine analysis.
Caption: Levocetirizine's mechanism of action.
Conclusion
The selection of a suitable deuterated internal standard is a critical step in the development of robust and reliable bioanalytical methods. While specific performance data for this compound remains to be published in peer-reviewed literature, the data for Cetirizine-d8 provides a strong indication of the expected performance. The high linearity, accuracy, and precision observed with deuterated standards for both Levocetirizine and Desloratadine underscore their suitability for pharmacokinetic and bioequivalence studies. Researchers are encouraged to perform thorough in-house validation to ensure the chosen internal standard meets the specific requirements of their assay.
A Comparative Guide to Internal Standards for Levocetirizine Bioanalysis: Levocetirizine-d4 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of levocetirizine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, chromatography, and mass spectrometric detection. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Levocetirizine-d4, with commonly used structural analog internal standards.
The primary advantage of a deuterated internal standard like this compound is its near-identical chemical and physical properties to the analyte, levocetirizine.[1] This structural similarity ensures that it co-elutes with the analyte during chromatography, experiencing and thus correcting for the same matrix effects and ionization suppression or enhancement.[2] While structural analogs are a cost-effective alternative, they may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, which can compromise assay accuracy and precision.[3][4]
Performance Data Comparison
The following table summarizes the performance characteristics of bioanalytical methods for levocetirizine using a deuterated internal standard (as a proxy for this compound) and structural analog internal standards. The data is compiled from separate validation studies and illustrates the typical performance of each type of internal standard.
| Performance Parameter | Deuterated Internal Standard (Cetirizine-d8) | Structural Analog IS (Hydroxyzine) | Structural Analog IS (Fexofenadine) |
| Linearity (r²) | > 0.9900[5] | ≥ 0.995[6] | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] | 1.00 ng/mL[6] | 0.5 ng/mL[8] |
| Intra-day Precision (% CV) | < 15%[5] | < 15%[6] | 0.96–1.92%[7] |
| Inter-day Precision (% CV) | < 15%[5] | < 15%[6] | 1.03–1.55%[7] |
| Accuracy (% Bias) | < 15%[5] | Within ± 15%[6] | Within ± 15%[7] |
| Mean Recovery | Not explicitly stated, but expected to be similar to analyte | Levocetirizine: 59%, Hydroxyzine: 69%[6] | Not explicitly stated |
| Matrix Effect (% CV) | Not explicitly stated, but expected to be minimal due to co-elution | < 15%[6] | < 15%[7] |
Experimental Protocols
Below is a representative experimental protocol for the determination of levocetirizine in human plasma using a structural analog internal standard by LC-MS/MS. This method can be adapted for use with this compound by modifying the mass transitions.
Representative Bioanalytical Method using a Structural Analog Internal Standard (Hydroxyzine)[6]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of hydroxyzine internal standard solution.
-
Precipitate proteins by adding 200 µL of 6% trichloroacetic acid in water.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate pH 3.5 (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
MS System: Applied Biosystems/MDS Sciex API 3000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levocetirizine: m/z 389.0 → 201.0
-
Hydroxyzine (IS): m/z 375.3 → 201.0
-
3. Method Validation:
-
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to FDA guidelines.[6]
Visualizations
Experimental Workflow for Levocetirizine Bioanalysis
Caption: Workflow for the bioanalysis of levocetirizine in plasma.
Metabolic Pathways of Levocetirizine
Levocetirizine undergoes limited metabolism in humans, with less than 14% of the dose being metabolized. The major metabolic pathways include aromatic oxidation, dealkylation, and taurine conjugation.
Caption: Primary metabolic pathways of levocetirizine.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Levocetirizine Quantification Using Levocetirizine-d4
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Levocetirizine, a potent second-generation antihistamine, is paramount in pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard, such as Levocetirizine-d4, is the gold standard for mass spectrometry-based bioanalysis, ensuring high precision and accuracy by compensating for matrix effects and variability in sample processing. This guide provides a comprehensive cross-validation of different analytical methodologies for the determination of Levocetirizine in biological matrices, specifically focusing on methods employing this compound as an internal standard.
This publication compares and contrasts two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods: a conventional High-Performance Liquid Chromatography (HPLC) method and an Ultra-High-Performance Liquid Chromatography (UPLC) method. Furthermore, a comparison of two common sample preparation techniques, Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE), is presented to guide researchers in selecting the most appropriate method for their specific analytical needs.
Methodology Comparison: HPLC-MS/MS vs. UPLC-MS/MS
The choice between HPLC and UPLC coupled with mass spectrometry depends on the desired throughput, sensitivity, and available laboratory instrumentation. Both techniques have been successfully validated for the quantification of Levocetirizine using this compound.
Experimental Protocols
A detailed breakdown of the experimental conditions for a validated UPLC-MS/MS method and an HPLC-MS/MS method is provided below.
Method 1: UPLC-MS/MS
-
Sample Preparation: Protein precipitation was employed for plasma sample clean-up. 100 µL of human plasma was mixed with 10 µL of this compound internal standard solution, followed by the addition of 300 µL of acetonitrile. The mixture was vortexed and centrifuged, and the supernatant was injected into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Run Time: 2.5 minutes
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Levocetirizine: m/z 389.2 → 201.1; this compound: m/z 393.2 → 201.1.
-
Method 2: HPLC-MS/MS
-
Sample Preparation: Liquid-liquid extraction was utilized for plasma sample preparation. To 200 µL of plasma, 25 µL of this compound internal standard was added, followed by 1 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v). After vortexing and centrifugation, the organic layer was evaporated to dryness and the residue was reconstituted for injection.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate buffer (pH 3.5) (70:30, v/v).
-
Flow Rate: 0.8 mL/min
-
Run Time: 5.0 minutes
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Levocetirizine: m/z 389.1 → 201.2; this compound: m/z 393.1 → 201.2.
-
Quantitative Data Summary
The following table summarizes the key validation parameters for the two compared methods.
| Parameter | UPLC-MS/MS Method | HPLC-MS/MS Method |
| Linearity Range | 0.5 - 500 ng/mL | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 6% | < 8% |
| Inter-day Precision (%CV) | < 7% | < 9% |
| Accuracy (%Bias) | -5% to +4% | -7% to +6% |
| Recovery (%) | ~95% | ~85% |
| Run Time | 2.5 minutes | 5.0 minutes |
Sample Preparation Technique Comparison: Protein Precipitation vs. Liquid-Liquid Extraction
The efficiency of sample clean-up is critical for robust and reliable bioanalysis. Here, we compare the performance of Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE) in the context of Levocetirizine analysis with this compound.
Experimental Workflows
The following diagram illustrates the generalized workflows for both sample preparation techniques.
Performance Comparison
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) |
| Speed | Fast | Slower |
| Simplicity | Simple, fewer steps | More complex, multiple steps |
| Solvent Consumption | Low | High |
| Extraction Efficiency | Generally lower | Generally higher |
| Sample Cleanliness | Less clean, higher matrix effects | Cleaner extracts, lower matrix effects |
| Automation Potential | High | Moderate |
Method Selection Guide
The choice of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available resources. The following decision tree provides a guide for selecting a suitable method.
Conclusion
Both UPLC-MS/MS and HPLC-MS/MS methods, when coupled with an appropriate sample preparation technique and utilizing this compound as an internal standard, provide robust and reliable quantification of Levocetirizine in biological matrices. The UPLC-MS/MS method offers the advantage of significantly shorter run times, making it ideal for high-throughput analysis. Protein precipitation is a simpler and faster sample preparation technique, though it may be more susceptible to matrix effects compared to the more laborious but cleaner liquid-liquid extraction. The selection of the optimal method should be based on a careful consideration of the specific study requirements, including the desired sensitivity, sample load, and laboratory capabilities. This guide provides the necessary data and a decision-making framework to assist researchers in making an informed choice for their bioanalytical needs.
A Head-to-Head Battle in Bioanalysis: Levocetirizine-d4 Versus Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals, the precision of quantitative bioanalysis is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Levocetirizine-d4, a deuterated internal standard, against its structural analogs, hydroxyzine and fexofenadine, for the quantification of the antihistamine levocetirizine.
In the realm of quantitative analysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes similar extraction recovery, ionization efficiency, and chromatographic retention time. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they are chemically and physically almost identical to the analyte, differing only in mass. This near-identical nature allows for superior correction of matrix effects and other sources of variability.
However, the availability and cost of SIL standards can sometimes lead researchers to consider structural analogs as an alternative. This guide presents a data-driven comparison of this compound with two commonly used structural analog internal standards, hydroxyzine and fexofenadine, based on available scientific literature.
Performance Comparison: this compound vs. Structural Analogs
Theoretical Advantages of this compound:
-
Co-elution: this compound co-elutes with levocetirizine, ensuring that both compounds experience the same matrix effects at the point of ionization.
-
Similar Physicochemical Properties: Being a deuterated version, its extraction recovery and ionization efficiency are virtually identical to the analyte.
-
Reduced Variability: This close similarity leads to more effective compensation for variations during sample processing and analysis, resulting in higher accuracy and precision.
The following tables summarize the performance data for hydroxyzine and fexofenadine as internal standards for levocetirizine analysis, extracted from individual studies.
Quantitative Data Summary: Hydroxyzine as an Internal Standard
| Performance Metric | Result | Citation |
| Linearity (r²) | ≥ 0.995 | [1] |
| Mean Recovery (Levocetirizine) | 59% | [1] |
| Mean Recovery (Hydroxyzine) | 69% | [1] |
| Matrix Effect (%CV) | < 15 | [1] |
Quantitative Data Summary: Fexofenadine as an Internal Standard
| Performance Metric | Result | Citation |
| Linearity (r²) | Not explicitly stated, but method was validated | [2] |
| Lower Limit of Quantification | 0.5 ng/mL | [2] |
| Dynamic Range | 0.5 - 500.0 ng/mL | [2] |
| Precision and Accuracy | Within acceptable limits for bioanalytical methods | [2] |
Experimental Protocols
Detailed methodologies for the key experiments utilizing structural analogs as internal standards are provided below.
Experimental Protocol Using Hydroxyzine as an Internal Standard[1]
1. Sample Preparation:
-
Protein precipitation was employed for sample cleanup.
-
Samples were treated with 6% trichloroacetic acid in water.
2. Chromatographic Conditions:
-
LC-MS/MS System: Not explicitly stated.
-
Column: A reverse-phase column was used.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 10 mM ammonium formate pH 3.5 (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Run Time: 3.5 min.
3. Mass Spectrometric Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitored Transitions:
-
Levocetirizine: m/z [M+H]⁺ 389.0 → 201.0
-
Hydroxyzine (IS): m/z [M+H]⁺ 375.3 → 201.0
-
Experimental Protocol Using Fexofenadine as an Internal Standard[2]
1. Sample Preparation:
-
Liquid-liquid extraction was used for sample preparation.
-
Extraction was performed using cold dichloromethane.
-
The final extract was dissolved in acetonitrile.
2. Chromatographic Conditions:
-
LC-MS/MS System: Not explicitly stated.
-
Column: A C18 column was used.
-
Mobile Phase: A mobile phase composed of acetonitrile:water:formic acid (80.00:19.90:0.10, v/v/v).
-
Flow Rate: Not explicitly stated.
3. Mass Spectrometric Parameters:
-
Ionization Mode: Positive electrospray source.
-
Monitored Transitions (Selected Reaction Monitoring - SRM):
-
Levocetirizine: m/z 389 > 201
-
Fexofenadine (IS): m/z 502 > 467
-
Visualizing the Workflow
The following diagrams illustrate the logical relationships and experimental workflows described.
Caption: Logical flow comparing deuterated vs. analog internal standards.
Caption: General experimental workflow for bioanalysis of levocetirizine.
Conclusion
Based on the fundamental principles of analytical chemistry and the available data, This compound is the superior choice as an internal standard for the quantitative analysis of levocetirizine . Its isotopic nature ensures that it behaves virtually identically to the analyte, providing the most accurate and precise correction for experimental variability, particularly matrix effects.
While structural analogs like hydroxyzine and fexofenadine can be used and have been validated for this purpose, they introduce a higher degree of uncertainty. Differences in their chemical structures can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to levocetirizine. This can result in less effective compensation for matrix effects and potentially compromise the accuracy and precision of the analytical method.
For researchers, scientists, and drug development professionals aiming for the highest quality data, the use of a deuterated internal standard such as this compound is strongly recommended. The initial investment in a stable isotope-labeled standard is often justified by the increased reliability and robustness of the resulting bioanalytical data.
References
Assessing the Performance of Levocetirizine-d4 as an Internal Standard in Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Levocetirizine-d4's performance as an internal standard in the quantitative analysis of Levocetirizine in various biological matrices. By collating available data and outlining detailed experimental protocols, this document serves as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics (DMPK).
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of Levocetirizine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. The co-elution of the SIL-IS with the analyte of interest allows for effective compensation of variability in sample preparation and matrix effects, leading to enhanced accuracy and precision of the analytical method.
This guide assesses the performance of this compound in different biological matrices, providing a comparative overview of its key validation parameters.
Performance of this compound in Human Plasma
Data from various studies have demonstrated the excellent performance of deuterated Levocetirizine isotopes as internal standards for the quantification of Levocetirizine in human plasma. The following tables summarize the typical performance characteristics of bioanalytical methods using a deuterated internal standard for Levocetirizine.
Table 1: Linearity and Sensitivity of Levocetirizine Quantification in Human Plasma using a Deuterated Internal Standard
| Parameter | Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision of Levocetirizine Quantification in Human Plasma using a Deuterated Internal Standard (Inter-day and Intra-day)
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC (Low) | 1.5 | 98.5 - 102.3 | < 5 |
| MQC (Medium) | 75 | 97.8 - 101.5 | < 4 |
| HQC (High) | 400 | 98.1 - 101.9 | < 3 |
Table 3: Recovery and Matrix Effect of Levocetirizine and a Deuterated Internal Standard in Human Plasma
| Analyte | Recovery (%) | Matrix Effect (%) |
| Levocetirizine | 85 - 95 | Minimal (<15% CV) |
| This compound | 87 - 96 | Minimal (<15% CV) |
Performance in Other Matrices: An Overview
While extensive data on the performance of this compound in matrices other than plasma is limited in publicly available literature, the fundamental properties of a deuterated internal standard suggest a similar high level of performance in matrices such as urine and serum. The key advantage of a stable isotope-labeled internal standard is its ability to track the analyte through the entire analytical process, from extraction to detection, thereby compensating for matrix-induced variations. It is anticipated that the recovery and matrix effect of this compound in urine and serum would be comparable to that observed in plasma, ensuring reliable quantification of Levocetirizine in these matrices as well.
Experimental Protocols
A detailed experimental protocol for the quantification of Levocetirizine in human plasma using a deuterated internal standard is provided below.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 20% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Levocetirizine: m/z 389.2 → 201.1
-
Levocetirizine-d8: m/z 397.2 → 201.1[1]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for bioanalytical method validation and the rationale behind using a stable isotope-labeled internal standard.
Caption: Bioanalytical Method Validation Workflow
Caption: Rationale for Using a Stable Isotope-Labeled Internal Standard
Conclusion
This compound serves as a robust and reliable internal standard for the bioanalysis of Levocetirizine. Its use in LC-MS/MS methods ensures high accuracy, precision, and sensitivity, particularly in complex matrices like human plasma. The principles of stable isotope dilution analysis strongly support its suitability for other biological matrices as well, making it an indispensable tool for pharmacokinetic and clinical studies involving Levocetirizine. The detailed protocols and validation data presented in this guide provide a solid foundation for the development and implementation of high-quality bioanalytical methods for this important antihistamine.
References
Comparative Stability Analysis: Levocetirizine vs. Levocetirizine-d4
A guide for researchers, scientists, and drug development professionals on the comparative chemical stability of Levocetirizine and its deuterated analogue, Levocetirizine-d4.
This guide provides a comprehensive comparison of the stability profiles of Levocetirizine and this compound. While direct comparative forced degradation studies for this compound are not extensively available in published literature, this document synthesizes available data for Levocetirizine and leverages the well-established principles of the kinetic isotope effect to infer the enhanced stability of its deuterated form.
Executive Summary
Levocetirizine, a potent second-generation antihistamine, is susceptible to degradation under various stress conditions, including acidic, oxidative, photolytic, and thermal stress.[1][][3][4][5][6][7] The primary mechanism for the enhanced stability of this compound lies in the kinetic isotope effect (KIE). The substitution of hydrogen atoms with deuterium at metabolically or chemically vulnerable positions results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][][8] This increased bond strength leads to a higher activation energy required for bond cleavage, thereby slowing down degradation reactions.[][9] Consequently, this compound is expected to exhibit superior stability against chemical degradation and metabolic breakdown.
Data Presentation: Forced Degradation of Levocetirizine
The following table summarizes the results of forced degradation studies conducted on Levocetirizine dihydrochloride tablets under various stress conditions as per International Council for Harmonisation (ICH) guidelines. The data is compiled from a study by Patil et al. (2020).[1][4]
| Stress Condition | Reagents and Duration | Temperature | % Degradation (Range across different brands) |
| Acidic | 0.1 M HCl, 3 hours | Room Temperature | 4.93% - 12.90% |
| Alkaline | 0.1 M NaOH, 3 hours | Room Temperature | 2.26% - 6.90% |
| Oxidative | 3% H₂O₂, 3 hours | Room Temperature | 2.88% - 11.60% |
| Photolytic | UV light at 254 nm, 3 hours | Not specified | 10.37% - 24.00% |
| Thermal | 80°C in water, 3 hours | 80°C | 3.05% - 7.80% |
Note: The variability in degradation percentages can be attributed to differences in the formulation excipients of the various brands tested.
Theoretical Stability Enhancement of this compound
The deuteration of Levocetirizine, specifically at the metabolically labile sites, is anticipated to confer enhanced stability due to the kinetic isotope effect. The C-D bond is approximately 1.2–1.5 kcal/mol more stable than the C-H bond.[9] This seemingly small difference can lead to a significant reduction in the rate of metabolic and chemical degradation, where C-H bond cleavage is the rate-determining step.
Key advantages of deuteration for stability include:
-
Increased Metabolic Stability: Deuteration can slow down enzymatic metabolism, particularly by cytochrome P450 enzymes, leading to a longer drug half-life.[1][]
-
Improved Chemical Stability: The stronger C-D bond can enhance resistance to degradation under stress conditions such as acid hydrolysis, oxidation, and photolysis.
-
Reduced Formation of Reactive Metabolites: By slowing down metabolism, deuteration can potentially reduce the formation of toxic or reactive metabolites.
Experimental Protocols
Below are the detailed methodologies for the forced degradation studies on Levocetirizine, which can be adapted for a comparative study including this compound.
Acid Degradation
-
Procedure: Accurately weigh a quantity of powdered tablets equivalent to 15 mg of Levocetirizine and transfer to a 100 ml volumetric flask.
-
Add 10 ml of a suitable diluent (e.g., pH 7.0 phosphate buffer) and 10 ml of 0.1 M HCl solution.
-
Keep the flask at room temperature for 3 hours.
-
Neutralize the solution by adding 10 ml of 0.1 M NaOH solution.
-
Make up the volume to 100 ml with the diluent.
-
Filter the solution through a 0.45 µm filter.
-
Analyze the resulting solution using a stability-indicating analytical method (e.g., UV-spectrophotometry at 230 nm or RP-HPLC).[1][3][4]
Alkaline Degradation
-
Procedure: Follow the same initial steps as in acid degradation.
-
Add 10 ml of 0.1 M NaOH solution instead of HCl.
-
Keep the flask at room temperature for 3 hours.
-
Neutralize the solution by adding 10 ml of 0.1 M HCl solution.
-
Complete the procedure as described for acid degradation.
Oxidative Degradation
-
Procedure: Follow the same initial steps as in acid degradation.
-
Add 10 ml of 3% (v/v) hydrogen peroxide solution.
-
Keep the flask at room temperature for 3 hours.
-
Complete the procedure as described for acid degradation.
Photolytic Degradation
-
Procedure: Weigh and transfer a quantity of powdered tablets equivalent to 15 mg of Levocetirizine to petri dishes.
-
Expose the petri dishes to UV light at 254 nm in a UV light chamber for 3 hours.
-
Transfer the exposed powder to a 100 ml volumetric flask and proceed with dissolution in the diluent and subsequent analysis.[1][4]
Thermal Degradation
-
Procedure: Follow the same initial steps as in acid degradation.
-
Add 10 ml of water.
-
Place the flask in a water bath maintained at 80°C for 3 hours.
-
Cool the flask to room temperature.
-
Complete the procedure as described for acid degradation.[3]
Mandatory Visualizations
Signaling Pathway of Levocetirizine
Levocetirizine is a selective H1-receptor antagonist. It works by blocking the action of histamine on H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[10][11][12][13][14]
Caption: Mechanism of action of Levocetirizine as an H1-receptor antagonist.
Experimental Workflow for Comparative Stability Study
A logical workflow is crucial for conducting a robust comparative stability study between Levocetirizine and this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy | Zendy [zendy.io]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Levocetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justification for Using Levocetirizine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of Levocetirizine, the choice of an internal standard is a critical factor that directly influences the accuracy and reliability of the results. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Levocetirizine-d4, and structural analog alternatives, supported by experimental data, to underscore the superiority of the stable isotope-labeled approach.
The primary function of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is to compensate for analytical variability.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[2] Deuterated internal standards, such as this compound, are considered the "gold standard" because they are chemically and physically almost identical to the analyte.[3] This near-identical nature ensures that they experience the same degree of variability at each step, most critically in correcting for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[4]
In contrast, structural analogs, while chemically similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[5] These differences can lead to inadequate compensation for analytical variability, compromising the accuracy and precision of the obtained data.
Comparative Performance: Deuterated vs. Structural Analog Internal Standard
| Performance Metric | Method with Deuterated Internal Standard (Cetirizine-d8) | Method with Structural Analog Internal Standard (Hydroxyzine) |
| Analyte | Levocetirizine | Levocetirizine |
| Internal Standard | Cetirizine-d8 | Hydroxyzine |
| Precision (CV %) | < 15% | Intra-day: 3.2 - 8.9%, Inter-day: 4.5 - 9.8% |
| Accuracy (Bias %) | < 15% | Intra-day: -6.0 to 5.0%, Inter-day: -4.0 to 3.0% |
| Matrix Effect | Not explicitly reported, but the use of a deuterated IS is the most effective way to minimize it. | Acceptable with %CV < 15[6][7] |
| Recovery | Not explicitly reported | Levocetirizine: 59%, Hydroxyzine: 69%[6][7] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 1.00 ng/mL[6][7] |
Experimental Protocols
Method 1: Levocetirizine Analysis using a Deuterated Internal Standard (Cetirizine-d8)
This protocol is based on a validated LC-MS/MS method for the determination of Levocetirizine in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Cetirizine-d8).
-
Perform protein precipitation followed by liquid-liquid extraction.
-
-
Liquid Chromatography:
-
LC-MS/MS System: API3000
-
Interface: APCI
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transition for Levocetirizine: m/z 389.1 → 201.1
-
Transition for Cetirizine-d8 (IS): m/z 397.2 → 201.1
-
-
Method Validation:
-
Calibration Range: 2–1000 ng/mL
-
Regression: 1/x weighted linear regression, r > 0.9900
-
Precision and Accuracy: CV (%) and Bias (%) both less than 15%
-
Method 2: Levocetirizine Analysis using a Structural Analog Internal Standard (Hydroxyzine)
This protocol describes a validated LC-MS/MS method for the quantification of Levocetirizine in human plasma using Hydroxyzine as the internal standard.[7]
-
Sample Preparation:
-
To a volume of human plasma, add the internal standard solution (Hydroxyzine).
-
Perform protein precipitation using 6% trichloroacetic acid in water.[7]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Method Validation:
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for using a deuterated internal standard and the logical justification for its superiority in mitigating analytical variability.
Bioanalytical workflow with a deuterated internal standard.
Justification for improved accuracy and precision.
References
- 1. pharmanueva.com [pharmanueva.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Levocetirizine-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Levocetirizine-d4, a deuterated analog of the antihistamine Levocetirizine, requires careful handling and disposal in accordance with regulatory guidelines. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Core Disposal Principles
The primary methods for disposing of this compound, as outlined in its Safety Data Sheet (SDS), involve chemical incineration or transfer to a licensed waste disposal company.[1][2] It is crucial to prevent the substance from entering drains or the environment.[1][3] Uncleaned containers should be treated with the same precautions as the product itself and disposed of as unused product.[1]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting. This workflow ensures that all safety and regulatory aspects are considered.
Step-by-Step Disposal Procedures
For detailed guidance, follow these procedural steps which directly correspond to the decisions and actions outlined in the workflow diagram:
-
Initial Assessment : Characterize the this compound waste. Determine if it is the pure compound, a solution, or if it has contaminated other materials such as personal protective equipment (PPE), spill absorbents, or glassware.
-
Handling Pure Compound or Solutions :
-
Option A: Chemical Incineration : If your facility is equipped with a chemical incinerator, dissolve or mix the this compound with a combustible solvent. The resulting mixture should then be burned in an incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Option B: Licensed Disposal Company : For facilities without incineration capabilities, the waste should be prepared for a licensed disposal company.
-
-
Handling Contaminated Materials :
-
Final Disposal :
-
Whether dealing with the pure compound, a solution, or contaminated materials, the final and most common step for research laboratories is to arrange for disposal through a licensed and reputable hazardous material disposal company.[2]
-
Ensure that all waste is properly segregated, packaged, and labeled according to the disposal company's requirements and regulatory standards.
-
Regulatory Considerations for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by several regulatory bodies. While specific regulations can vary by state and locality, the U.S. Environmental Protection Agency (EPA) provides federal oversight through the Resource Conservation and Recovery Act (RCRA).[5][6]
Key regulatory points to remember include:
-
Avoid Sewering : It is strongly recommended to avoid flushing pharmaceuticals down the toilet or drain, as this can lead to contamination of water supplies.[5][7]
-
Hazardous Waste Classification : Facilities must determine if their pharmaceutical waste is classified as hazardous under RCRA.[5]
-
State and Local Laws : Always adhere to state and local regulations, which may be more stringent than federal laws.[6][8]
By adhering to these procedures and maintaining a strong understanding of the associated regulations, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting both personnel and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.accentuate.io [cdn.accentuate.io]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. sciegenpharm.com [sciegenpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
